PSI-6206-13C,d3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-(trideuterio(113C)methyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1/i1+1D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKKGZQTGXJVKW-CWDGLZGLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Antiviral Mechanism of PSI-6206: A Technical Guide
For Immediate Release
Shanghai, China – November 25, 2025 – PSI-6206, a nucleoside analog, demonstrates potent antiviral activity through the competitive inhibition of the viral RNA-dependent RNA polymerase (RdRp). This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its scientific evaluation. The isotopically labeled variant, PSI-6206-13C,d3, serves as a crucial tool in pharmacokinetic and metabolic studies, enabling precise tracking and quantification of the compound.
Core Mechanism of Action
PSI-6206 is the deaminated derivative of PSI-6130 and functions as a competitive inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B polymerase)[1][2][3]. While PSI-6206 itself exhibits low potency against the HCV replicon in cell-based assays, its therapeutic efficacy is realized through intracellular conversion to its active 5'-triphosphate form, PSI-6206-TP (also referred to as RO2433-TP)[1][2]. This active metabolite directly competes with natural nucleotides for incorporation into the nascent viral RNA chain.
The key to its inhibitory action lies in the 2'-C-methyl group on the ribose sugar. Once incorporated, this modification creates a steric hindrance that prevents the formation of the next phosphodiester bond, effectively terminating viral RNA chain elongation. This mechanism of non-obligate chain termination is a hallmark of this class of antiviral agents.
Beyond its well-documented anti-HCV activity, PSI-6206 has also been investigated for its potential against other RNA viruses. Studies have shown its ability to inhibit the RdRp of Coxsackievirus B3 (CVB3), indicating a broader spectrum of antiviral potential.
Quantitative Antiviral Profile
The antiviral activity and cellular toxicity of PSI-6206 have been characterized in various in vitro systems. The following table summarizes key quantitative data.
| Parameter | Virus/System | Value | Reference |
| EC50 | Coxsackievirus B3 (CVB3) | 34.6 µM | |
| EC90 | Hepatitis C Virus (HCV) Replicon | >100 µM | |
| Selectivity Index (SI) | Coxsackievirus B3 (CVB3) | >10 |
Intracellular Activation Pathway
The conversion of PSI-6206 to its active triphosphate form is a critical step in its mechanism of action. This multi-step phosphorylation cascade is carried out by host cell kinases.
Caption: Intracellular phosphorylation of PSI-6206.
Experimental Protocols
HCV Replicon Assay
This cell-based assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selective pressure.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of PSI-6206.
-
Incubation: Plates are incubated for 48-72 hours to allow for HCV replication and the effects of the compound to manifest.
-
RNA Extraction: Total cellular RNA is extracted using a commercial kit.
-
Quantitative Real-Time RT-PCR (qRT-PCR): HCV RNA levels are quantified by qRT-PCR using primers and probes specific for a conserved region of the HCV genome.
-
Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90) is calculated relative to untreated control cells.
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assays to determine the concentration of the compound that is toxic to the host cells.
Methodology:
-
Cell Culture: Host cells (e.g., HeLa or Huh-7) are seeded in 96-well plates.
-
Compound Treatment: Cells are treated with the same serial dilutions of PSI-6206 as in the antiviral assay.
-
Incubation: Plates are incubated for the same duration as the antiviral assay.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated.
Experimental Workflow for Antiviral Evaluation
The overall workflow for assessing the antiviral efficacy and selectivity of a compound like PSI-6206 involves a coordinated set of experiments.
Caption: Workflow for in vitro antiviral evaluation.
References
PSI-6206-13C,d3 as an Inhibitor of HCV NS5B Polymerase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PSI-6206, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. While PSI-6206 itself exhibits low antiviral activity, its intracellular triphosphate metabolite, RO2433-TP, is a potent inhibitor of the viral RNA-dependent RNA polymerase. This document details the mechanism of action, metabolic activation pathway, and inhibitory potency of PSI-6206 and its active form. Furthermore, it provides comprehensive experimental protocols for key assays used to characterize its antiviral profile and discusses the application of its stable isotope-labeled form, PSI-6206-13C,d3, in pharmacokinetic studies.
Introduction
The Hepatitis C Virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a primary target for direct-acting antiviral (DAA) therapies.[1][2] Nucleoside and nucleotide inhibitors are a major class of DAAs that mimic natural substrates of the polymerase, leading to chain termination of the nascent viral RNA.[2] PSI-6206 (also known as RO2433) is the deaminated derivative of PSI-6130, a potent cytidine nucleoside analog inhibitor of HCV NS5B polymerase.[3][4] Although PSI-6206 itself demonstrates minimal activity in cell-based HCV replicon systems, it is a crucial metabolite of PSI-6130 and its anabolized triphosphate form is a key contributor to the overall antiviral effect. The deuterated and carbon-13 labeled version, this compound, serves as an important tool in the study of the compound's pharmacokinetics.
Mechanism of Action
The primary mechanism of action of PSI-6206's active form, RO2433-TP, is the inhibition of the HCV NS5B RNA-dependent RNA polymerase. As a uridine triphosphate analog, RO2433-TP competes with the natural nucleotide substrate for incorporation into the growing viral RNA chain. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral RNA and thus halting replication. This targeted inhibition of the viral polymerase is highly specific, with minimal impact on host cellular polymerases.
Metabolic Activation
PSI-6206 is a prodrug that requires intracellular phosphorylation to its active 5'-triphosphate form, RO2433-TP. It is also a metabolite of the more potent nucleoside inhibitor, PSI-6130. The metabolic activation of PSI-6130 follows two main pathways within human hepatocytes:
-
Direct Phosphorylation of PSI-6130: PSI-6130 is sequentially phosphorylated by cellular kinases to PSI-6130-monophosphate, -diphosphate, and finally to the active PSI-6130-triphosphate.
-
Deamination and Phosphorylation: PSI-6130-monophosphate can be deaminated by deoxycytidylate deaminase to form PSI-6206-monophosphate (RO2433-MP). This is then further phosphorylated by cellular kinases to RO2433-diphosphate and subsequently to the active RO2433-triphosphate (RO2433-TP).
The formation of RO2433-TP is significant as it has a considerably longer intracellular half-life (approximately 38 hours) compared to PSI-6130-TP (approximately 4.7 hours), contributing to a sustained antiviral effect.
Metabolic activation pathway of PSI-6130.
Quantitative Data
The following tables summarize the inhibitory potency of PSI-6206 and its triphosphate form, RO2433-TP.
Table 1: In Vitro Inhibition of HCV NS5B Polymerase by RO2433-TP
| Compound | Assay | Target | IC50 (µM) |
| RO2433-TP | HCV Replicase RNA Synthesis | Native HCV Replicase | 1.19 |
Table 2: Antiviral Activity of PSI-6206 in Cell-Based HCV Replicon Assays
| Compound | Cell Line | HCV Genotype | Assay | EC90 (µM) |
| PSI-6206 | Huh-7 | 1b | Subgenomic Replicon | >100 |
Experimental Protocols
In Vitro HCV NS5B Polymerase Inhibition Assay (Radioactive)
This protocol describes a method to determine the inhibitory activity of a compound against recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (C-terminally truncated for solubility)
-
RNA template (e.g., poly(A))
-
RNA primer (e.g., oligo(U)12-18)
-
Radiolabeled UTP (e.g., [α-³²P]UTP or [α-³³P]UTP)
-
Unlabeled ATP, CTP, GTP, and UTP
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Test compound (e.g., RO2433-TP) dissolved in DMSO
-
DE81 filter paper
-
Wash buffers (e.g., 0.5 M Na₂HPO₄, water, ethanol)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template, and RNA primer.
-
Add serial dilutions of the test compound (or DMSO as a control) to the reaction mixture.
-
Initiate the reaction by adding the recombinant HCV NS5B polymerase and the nucleotide mix (containing both labeled and unlabeled UTP).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixture onto DE81 filter paper.
-
Wash the filter paper sequentially with 0.5 M Na₂HPO₄, water, and ethanol to remove unincorporated nucleotides.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Workflow for HCV NS5B polymerase inhibition assay.
HCV Subgenomic Replicon Assay (Luciferase Reporter)
This protocol describes a cell-based assay to evaluate the antiviral activity of a compound in a human hepatoma cell line harboring an HCV subgenomic replicon with a luciferase reporter.
Materials:
-
Huh-7 cells stably harboring an HCV genotype 1b subgenomic replicon with a luciferase reporter gene.
-
Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics).
-
Test compound (e.g., PSI-6206) dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound dilutions (or medium with DMSO as a control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
In a parallel plate, assess cell viability using a suitable assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxicity of the compound.
-
Calculate the percentage of inhibition of HCV replication for each compound concentration based on the reduction in luciferase activity relative to the DMSO control.
-
Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values by plotting the percentage of inhibition and cell viability against the compound concentration, respectively.
Workflow for HCV subgenomic replicon assay.
Application of this compound
This compound is a stable isotope-labeled version of PSI-6206. The incorporation of heavy isotopes (¹³C and deuterium) allows for its use as an internal standard in mass spectrometry-based bioanalytical methods. This is crucial for accurate quantification of PSI-6206 and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates during pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to highly precise and accurate measurements of drug concentrations over time.
Conclusion
PSI-6206, through its active triphosphate metabolite RO2433-TP, is a significant contributor to the anti-HCV activity of its parent compound, PSI-6130. Understanding its mechanism of action as a chain-terminating inhibitor of the NS5B polymerase and its metabolic activation pathway is essential for the development of effective nucleoside/nucleotide-based HCV therapies. The experimental protocols provided herein offer a framework for the characterization of such inhibitors, while the use of stable isotope-labeled analogs like this compound is indispensable for robust pharmacokinetic profiling. This comprehensive technical guide serves as a valuable resource for researchers dedicated to the discovery and development of novel antiviral agents against HCV.
References
- 1. A nonisotopic assay method for hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Pharmacokinetic Studies Provide Insight into Effects of Age, Sex, and Weight on Levothyroxine Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Application of stable isotope methodology to study the pharmacokinetics, bioavailability and metabolism of nitrendipine after i.v. and p.o. administration - PMC [pmc.ncbi.nlm.nih.gov]
structure and chemical properties of PSI-6206-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure and chemical properties of PSI-6206-13C,d3, an isotopically labeled form of the potent hepatitis C virus (HCV) NS5B polymerase inhibitor, PSI-6206. PSI-6206, also known as GS-331007, is the deaminated metabolite of the prodrug Sofosbuvir. This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative bioanalytical methods. Furthermore, it outlines the metabolic activation pathway of the parent compound, PSI-6206, and provides illustrative experimental protocols relevant to its characterization.
Structure and Chemical Identity
This compound is a stable isotope-labeled nucleoside analog. The labeling with one carbon-13 atom and three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of PSI-6206 in biological matrices.[1]
Chemical Structure of PSI-6206:
Molecular Formula:
-
PSI-6206: C₁₀H₁₃FN₂O₅
-
This compound: C₉[¹³C]H₁₀D₃FN₂O₅[2]
Synonyms:
Physicochemical Properties
The physicochemical properties of PSI-6206 are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The properties of the isotopically labeled this compound are considered to be nearly identical to the unlabeled compound, with the exception of its molecular weight.
| Property | PSI-6206 | This compound | Reference |
| Molecular Weight | 260.22 g/mol | 264.23 g/mol | [4] |
| Appearance | White to off-white solid powder | Solid | |
| Melting Point | 237-238 °C | Not available | |
| Density | 1.6 ± 0.1 g/cm³ | Not available | |
| LogP | -0.77 | Not available | |
| Hydrogen Bond Donor Count | 3 | Not available | |
| Hydrogen Bond Acceptor Count | 6 | Not available | |
| Rotatable Bond Count | 2 | Not available | |
| Purity | ≥99% | ≥99% |
Solubility: PSI-6206 exhibits solubility in various solvents. A representative formulation shows a solubility of ≥ 2.5 mg/mL (9.61 mM) in a solution of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.
Mechanism of Action and Metabolic Activation
PSI-6206 itself demonstrates low inhibitory activity against the HCV replicon. Its potent antiviral effect is manifested through its active triphosphate form, RO2433-TP. PSI-6206 is the deaminated derivative of PSI-6130, and its metabolic activation pathway involves sequential phosphorylation. This process is carried out by host cell kinases. The resulting triphosphate analog acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.
The metabolic activation of nucleoside analogs like PSI-6206 is a critical step for their antiviral activity. While the specific enzymes for PSI-6206 phosphorylation are not explicitly detailed in the provided search results, the pathway is analogous to that of other similar nucleoside inhibitors.
Caption: Metabolic activation pathway of PSI-6206.
Experimental Protocols
Quantification of PSI-6206 in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantitative analysis of PSI-6206. Specific parameters may require optimization based on the instrumentation and matrix used.
Caption: Workflow for LC-MS/MS quantification of PSI-6206.
Methodology:
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of this compound solution of a known concentration. This serves as the internal standard for accurate quantification.
-
Perform protein precipitation by adding a solvent such as acetonitrile or methanol.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove interfering matrix components.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a suitable liquid chromatography system. A reverse-phase column is typically used for the separation of nucleoside analogs.
-
The mobile phase composition and gradient will need to be optimized to achieve good separation of PSI-6206 from other matrix components.
-
The eluent from the LC system is introduced into a tandem mass spectrometer.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both PSI-6206 and this compound.
-
-
Data Analysis:
-
A calibration curve is generated by analyzing a series of standards containing known concentrations of PSI-6206 and a fixed concentration of the internal standard.
-
The concentration of PSI-6206 in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is an indispensable tool for the accurate quantification of PSI-6206 in preclinical and clinical research. Its stable isotope labeling ensures that its chemical and physical behavior is nearly identical to the unlabeled analyte, leading to reliable and reproducible results in bioanalytical assays. A thorough understanding of its properties and the metabolic activation of its parent compound is essential for researchers in the field of antiviral drug development. This guide provides a foundational understanding to facilitate further research and application of this important molecule.
References
An In-depth Technical Guide to PSI-6206 and its Stable Isotope-Labeled Analogue PSI-6206-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PSI-6206, a nucleoside analogue and its stable isotope-labeled counterpart, PSI-6206-13C,d3. PSI-6206 is the deaminated metabolite of PSI-6130, a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. While PSI-6206 itself exhibits low direct antiviral activity, its phosphorylated form is an active inhibitor of the viral polymerase. The deuterated and carbon-13 labeled this compound serves as a critical internal standard for the accurate quantification of PSI-6206 in biological matrices during preclinical and clinical development. This document details the mechanism of action, summarizes key chemical and biological data, outlines relevant experimental protocols, and provides visual diagrams of the pertinent biochemical pathways and analytical workflows.
Introduction
PSI-6206, also known by the designations RO 2433 and GS-331007, is a uridine nucleoside analogue. It is the deaminated derivative of the cytidine analogue PSI-6130, a compound that has demonstrated significant inhibitory effects on HCV replication.[1][2] The primary molecular target of these compounds is the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[2][3]
The development and evaluation of antiviral nucleoside analogues like PSI-6206 necessitate robust and accurate bioanalytical methods to characterize their pharmacokinetic and metabolic profiles. To this end, stable isotope-labeled internal standards are indispensable. This compound is a deuterated and carbon-13 enriched version of PSI-6206, designed for use in mass spectrometry-based quantification assays.[1] Deuteration, the replacement of hydrogen with its heavier, stable isotope deuterium, can in some instances alter the metabolic fate of a drug, a phenomenon known as the kinetic isotope effect. However, the primary application of this compound is to serve as an ideal internal standard, co-eluting with the analyte of interest but distinguishable by its higher mass, thereby ensuring precise quantification.
Core Compound Data
The following tables summarize the key properties of PSI-6206 and its isotopically labeled form, this compound.
| Property | PSI-6206 | This compound |
| Synonyms | RO 2433, GS-331007 | RO-2433-13C,d3 |
| Chemical Formula | C₁₀H₁₃FN₂O₅ | C₉[¹³C]H₁₀D₃FN₂O₅ |
| Molecular Weight | 260.22 g/mol | ~264.23 g/mol |
| Primary Function | Active metabolite of PSI-6130; HCV NS5B Polymerase Inhibitor (as triphosphate) | Internal standard for bioanalytical quantification of PSI-6206 |
| Antiviral Activity (EC₉₀) | >100 µM against HCV replicon | Not applicable (used as an analytical standard) |
Table 1: Comparative Properties of PSI-6206 and this compound
| Pharmacokinetic Parameter (in Rhesus Monkeys, as metabolite of PSI-6130) | Value (Mean ± SD) |
| Oral Bioavailability (Total: PSI-6130 + PSI-6206) | 64% ± 26% |
| Relative Percent Exposure to PSI-6206 (Oral vs. IV of PSI-6130) | 70% vs. 20% |
Table 2: Pharmacokinetic Data of PSI-6206 in Rhesus Monkeys
Mechanism of Action and Metabolic Activation
PSI-6206 is a prodrug that requires intracellular phosphorylation to its active triphosphate form. The parent compound, PSI-6130 (a cytidine analogue), can be deaminated to PSI-6206 (a uridine analogue). Both nucleosides are then successively phosphorylated by host cell kinases to their respective 5'-triphosphate forms. These triphosphorylated metabolites act as competitive inhibitors of the HCV NS5B polymerase. They are incorporated into the nascent viral RNA strand, leading to chain termination and halting viral replication.
Caption: Metabolic activation of PSI-6130/PSI-6206 and inhibition of HCV NS5B polymerase.
Experimental Protocols
In Vitro HCV NS5B Polymerase Inhibition Assay
This protocol outlines a typical method to determine the inhibitory activity of compounds against the HCV NS5B polymerase.
-
Enzyme and Template Preparation: Recombinant HCV NS5B polymerase is expressed and purified. A synthetic RNA template, such as a poly(A) template with a biotinylated oligo(U) primer, is prepared.
-
Reaction Mixture: A reaction buffer is prepared containing 20 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT, 100 mM KCl, and 0.1 mg/mL BSA.
-
Compound Preparation: Test compounds (e.g., PSI-6206-TP) are serially diluted in DMSO and added to the reaction wells.
-
Initiation of Reaction: The reaction is initiated by adding the NS5B enzyme, the RNA template/primer, and a mixture of ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [³H]-UTP).
-
Incubation: The reaction plate is incubated at 30°C for 2 hours to allow for RNA synthesis.
-
Termination and Detection: The reaction is stopped by adding EDTA. The newly synthesized biotinylated RNA is captured on a streptavidin-coated plate. The incorporation of the radiolabeled nucleotide is quantified using a scintillation counter.
-
Data Analysis: The concentration of the compound that inhibits 50% of the polymerase activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.
In Vitro Metabolic Stability Assay in Human Hepatocytes
This protocol describes a general procedure to assess the metabolic stability of a compound using cryopreserved human hepatocytes.
-
Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in incubation medium (e.g., Williams' E Medium). Cell viability is assessed using trypan blue exclusion.
-
Incubation Setup: Hepatocyte suspension is added to a multi-well plate. The plate is pre-incubated in a humidified incubator at 37°C with 5% CO₂.
-
Compound Addition: The test compound (PSI-6206) is added to the wells at a final concentration (e.g., 1 µM).
-
Time-Course Sampling: Aliquots of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: The enzymatic reactions in the collected samples are immediately stopped by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also contains the internal standard (this compound).
-
Sample Processing: Samples are centrifuged to pellet cell debris. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life (t₁/₂) can be calculated.
Bioanalytical Quantification of PSI-6206 using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol details the use of this compound for the quantification of PSI-6206 in a biological matrix like plasma.
-
Sample Preparation: To a known volume of plasma sample, a fixed amount of the internal standard (this compound) in solution is added.
-
Protein Precipitation: Plasma proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile or methanol). The sample is vortexed and then centrifuged at high speed.
-
Extraction: The clear supernatant containing the analyte and internal standard is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase.
-
LC Separation: The reconstituted sample is injected into a liquid chromatography system. The analyte and internal standard are separated from other matrix components on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid.
-
MS/MS Detection: The column eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both PSI-6206 and this compound.
-
Quantification: A calibration curve is generated by analyzing samples with known concentrations of PSI-6206 and a fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of PSI-6206 in the unknown samples is determined from this calibration curve.
Caption: Workflow for the quantification of PSI-6206 using a deuterated internal standard.
Conclusion
PSI-6206 is an important molecule in the study of HCV therapeutics, acting as the deaminated metabolite of the potent polymerase inhibitor PSI-6130. While its direct antiviral potency is low, its intracellular triphosphate form is a key active species. The development of its stable isotope-labeled analogue, this compound, has been crucial for advancing the preclinical and clinical understanding of this class of compounds. By serving as an ideal internal standard, this compound enables highly accurate and precise quantification of PSI-6206 in complex biological matrices, a fundamental requirement for robust pharmacokinetic and metabolic studies. This technical guide provides researchers with the foundational knowledge and methodological framework for working with these compounds in a drug development context.
References
An In-depth Technical Guide to the Developmental and Metabolic Relationship of PSI-6206, Sofosbuvir, and PSI-6130
For Researchers, Scientists, and Drug Development Professionals
This technical guide elucidates the intricate relationship between three key molecules in the development of Hepatitis C Virus (HCV) therapies: PSI-6130, PSI-6206, and the landmark drug sofosbuvir. We will explore their roles as developmental precursors, metabolites, and bioanalytical tools, providing a comprehensive overview for the drug development community.
Introduction: The Quest for an HCV Cure
The fight against chronic Hepatitis C infection spurred the development of direct-acting antivirals (DAAs) targeting essential viral machinery.[1] A primary target has been the HCV NS5B RNA-dependent RNA polymerase, an enzyme critical for viral replication.[2][3] Nucleoside and nucleotide analogs, which mimic natural substrates to disrupt this process, have been a cornerstone of this research.[4][5] This guide traces the evolutionary path from early-stage nucleoside analogs like PSI-6130 and its metabolite PSI-6206 to the highly successful phosphoramidate prodrug, sofosbuvir.
Foundational Compounds: PSI-6130 and its Metabolite PSI-6206
PSI-6130: A Promising Cytidine Analog
PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine) is a potent cytidine nucleoside analog designed to inhibit the HCV NS5B polymerase. Like all nucleoside analogs, PSI-6130 requires intracellular phosphorylation to its active triphosphate form (PSI-6130-TP) to exert its antiviral effect.
-
Mechanism of Action: Once converted to its triphosphate form, PSI-6130-TP competes with natural nucleotides for incorporation into the growing viral RNA strand by the NS5B polymerase. Its integration leads to chain termination, halting viral replication.
PSI-6206: The Uridine Metabolite
Inside the cell, PSI-6130 undergoes metabolic conversion. A key step is deamination, where the cytidine analog is converted into its corresponding uridine analog, PSI-6206 (also known as GS-331007 or RO2433). This conversion can happen at the nucleoside or monophosphate level. PSI-6206 can also be phosphorylated to an active triphosphate form (PSI-6206-TP or RO2433-TP), which contributes to the overall antiviral activity by inhibiting the NS5B polymerase. However, PSI-6130-TP is a more potent inhibitor of the viral polymerase than PSI-6206-TP.
The relationship between PSI-6130 and PSI-6206 is that of a parent compound and its metabolite. While PSI-6130 showed promise, challenges related to efficient delivery and phosphorylation in vivo led researchers to explore prodrug strategies.
The Breakthrough: Sofosbuvir (PSI-7977), a Phosphoramidate Prodrug
Sofosbuvir (formerly PSI-7977) represents a paradigm shift in HCV treatment. It is a phosphoramidate prodrug of a uridine nucleotide analog, ingeniously designed to efficiently deliver the active monophosphate form into hepatocytes, bypassing the often inefficient initial phosphorylation step that limits many nucleoside analogs.
Intracellular Activation Pathway
Sofosbuvir's activation is a multi-step intracellular cascade:
-
Ester Hydrolysis: Upon entering the hepatocyte, the carboxyl ester of sofosbuvir is rapidly hydrolyzed by cellular enzymes like Cathepsin A (CatA) and Carboxylesterase 1 (CES1).
-
Phosphoramidate Cleavage: The phosphoramidate moiety is then cleaved by Histidine Triad Nucleotide-binding Protein 1 (HINT1).
-
Formation of the Monophosphate: This process efficiently yields the key monophosphate metabolite, GS-606574.
-
Successive Phosphorylations: Cellular kinases, specifically UMP-CMP kinase and nucleoside diphosphate kinase (NDPK), further phosphorylate the monophosphate to the diphosphate and finally to the active triphosphate metabolite, GS-461203.
-
Chain Termination: The active triphosphate, GS-461203, is incorporated by the HCV NS5B polymerase into the viral RNA, causing chain termination and stopping replication.
Following dephosphorylation of the active triphosphate, the inactive nucleoside metabolite GS-331007 (PSI-6206) is formed, which is the predominant circulating species and is eliminated renally. Thus, PSI-6206 is the major, inactive, circulating metabolite of sofosbuvir .
The Role of PSI-6206-13C,d3: A Bioanalytical Tool
This compound is a stable isotope-labeled (SIL) version of PSI-6206. In drug development, SIL compounds are critical for quantitative bioanalysis, particularly in assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Function as an Internal Standard: A known quantity of this compound is added to biological samples (e.g., plasma) during analysis. Because it is chemically and physically almost identical to the non-labeled PSI-6206, it behaves the same way during sample extraction, preparation, and analysis. The mass spectrometer can differentiate between the labeled (internal standard) and unlabeled (analyte) compound due to the mass difference from the 13C and deuterium (d) atoms. By comparing the detector response of the analyte to the known concentration of the internal standard, researchers can accurately and precisely quantify the concentration of PSI-6206 in the sample, correcting for any variability in the analytical process.
Quantitative Data Summary
The following tables summarize key quantitative data for the discussed compounds, providing a basis for comparison of their antiviral potency.
Table 1: In Vitro Antiviral Activity against HCV Replicons
| Compound | HCV Genotype | Assay System | EC50 / EC90 (µM) | Citation(s) |
| PSI-6130 | GT-1b (Con1) | Replicon Assay | EC50: 0.51 | |
| GT-1a (H77) | Replicon Assay | EC50: 0.30 | ||
| PSI-6206 | Wild Type | Replicon Assay | EC90: >100 | |
| Sofosbuvir | GT-1 to 6 | NS5B Polymerase Assay | Broadly active |
Table 2: In Vitro Inhibitory Activity of Triphosphate Metabolites
| Triphosphate Metabolite | Target | Ki (µM) | IC50 (µM) | Citation(s) |
| PSI-6130-TP | Wild Type NS5B | - | - | |
| PSI-6206-TP | Wild Type NS5B | 0.42 | - | |
| HCV Replicase | - | 1.19 |
Experimental Protocols
Protocol: HCV Replicon Assay for Antiviral Activity (EC50 Determination)
This assay is fundamental for assessing a compound's ability to inhibit HCV RNA replication in a cellular context.
-
Cell Seeding: Plate human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV replicon into 96-well plates. The replicon often contains a reporter gene like luciferase or a selectable marker like the neomycin resistance gene.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., PSI-6130) in cell culture medium. Add the diluted compounds to the plated cells. Include no-drug (vehicle) controls.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 48-72 hours).
-
Quantification of Replication:
-
For Luciferase Replicons: Lyse the cells and measure luciferase activity using a luminometer. Lower light output relative to the control indicates inhibition of replication.
-
For qRT-PCR: Isolate total RNA from the cells and quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).
-
-
Cytotoxicity Assessment: In parallel, treat non-replicon-containing cells with the same compound dilutions and measure cell viability (e.g., using an MTS or CellTiter-Glo assay) to ensure observed antiviral effects are not due to cytotoxicity.
-
Data Analysis: Plot the percentage of replication inhibition against the compound concentration. Use a non-linear regression model to calculate the 50% effective concentration (EC50).
Protocol: In Vitro Metabolism Assay
This assay helps elucidate the metabolic fate of a drug candidate.
-
Reaction Setup: Prepare an incubation mixture containing a source of metabolic enzymes (e.g., human liver microsomes, S9 fraction, or recombinant enzymes like CatA, CES1, HINT1), a buffered solution, and any necessary cofactors (e.g., NADPH for CYP-mediated reactions).
-
Initiation: Pre-warm the mixture to 37°C. Add the test compound (e.g., sofosbuvir or PSI-6130) to initiate the reaction.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and immediately add them to a "stop solution" (e.g., cold acetonitrile) to quench the enzymatic reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites (e.g., PSI-6206 from PSI-6130, or the monophosphate of sofosbuvir).
-
Data Analysis: Plot the concentration of the parent drug and metabolites over time to determine the rate of metabolism and identify the metabolic pathway.
Conclusion
The journey from PSI-6130 to sofosbuvir encapsulates a story of rational drug design and metabolic optimization. PSI-6130 and its metabolite PSI-6206 were important early-generation nucleoside analogs that provided critical insights into NS5B polymerase inhibition. The limitations of these direct nucleosides paved the way for the development of sofosbuvir, a sophisticated phosphoramidate prodrug that solved the challenge of intracellular delivery. In this context, PSI-6206 holds a dual identity: it is a metabolite of the early candidate PSI-6130 and also the primary inactive, circulating metabolite of the final drug, sofosbuvir. Finally, the isotopically labeled version, this compound, serves as an indispensable tool in the precise bioanalysis required for modern drug development, completing the interconnected relationship of these three molecules.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 4. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finally sofosbuvir: an oral anti-HCV drug with wide performance capability - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to PSI-6206-13C,d3 for Studying Viral Replication Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PSI-6206, a nucleoside analog utilized in the study of viral replication, with a focus on its application in Hepatitis C Virus (HCV) and Coxsackievirus B3 (CVB3) research. We will delve into its mechanism of action, present quantitative data from antiviral assays, and provide detailed experimental protocols. The isotopically labeled form, PSI-6206-13C,d3, is primarily employed as a tracer for quantification in pharmacokinetic and metabolic studies, leveraging techniques like mass spectrometry to understand the compound's distribution and fate within biological systems. The antiviral activity data presented herein pertains to the unlabeled PSI-6206 compound.
Core Concepts and Mechanism of Action
PSI-6206 is a uridine nucleoside analog and a deaminated derivative of PSI-6130. By itself, PSI-6206 exhibits low antiviral potency. Its activity is dependent on intracellular phosphorylation to its 5'-triphosphate form, PSI-6206-TP (also known as RO2433-TP). This active metabolite functions as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.
The metabolic activation of PSI-6206 to its triphosphate form is a critical step for its antiviral activity. The related compound, PSI-6130, is phosphorylated to its monophosphate form and then deaminated to produce PSI-6206 monophosphate. This is subsequently phosphorylated by cellular kinases to the active triphosphate form.[1] PSI-6206-TP, once formed, competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA chain. Upon incorporation, it leads to chain termination, thereby halting viral replication.[2]
Quantitative Data Summary
The antiviral activity of PSI-6206 and its active triphosphate form has been quantified against HCV and CVB3. The following tables summarize the key data points.
Table 1: Antiviral Activity and Cytotoxicity of PSI-6206 against Hepatitis C Virus (HCV)
| Compound/Metabolite | Assay System | Target | Parameter | Value | Reference |
| PSI-6206 | HCV Replicon (Huh-7 cells) | Viral Replication | EC90 | >100 µM | [3] |
| PSI-6206 | Huh-7 cells | Cell Viability | CC50 | >100 µM | [3] |
| PSI-6206-TP | HCV Replicase Assay | HCV Replicase | IC50 | 1.19 µM | [4] |
| PSI-6206-TP | Recombinant Enzyme Assay | HCV NS5B Polymerase | IC50 | 0.52 µM | |
| PSI-6206-TP | Recombinant Enzyme Assay | HCV NS5B Polymerase | Kᵢ | 0.42 µM | |
| PSI-6206-TP | Primary Human Hepatocytes | Metabolite Stability | t½ | 38 hours |
Table 2: Antiviral Activity of PSI-6206 against Coxsackievirus B3 (CVB3)
| Compound | Assay System | Parameter | Value | Reference |
| PSI-6206 | CPE-based Assay (Vero cells) | EC50 | ~34.6 µM | |
| PSI-6206 | Virus Yield-Reduction Assay | Viral Titer Reduction | ~1.8-fold |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of viral replication kinetics studies. Below are protocols for key experiments mentioned in the literature for evaluating compounds like PSI-6206.
HCV Subgenomic Replicon Assay
This assay is fundamental for assessing the intracellular antiviral activity of compounds against HCV replication.
Objective: To determine the concentration at which a compound inhibits HCV RNA replication by 50% (EC50) or 90% (EC90) in a stable cell line containing a subgenomic HCV replicon.
Materials:
-
Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., with a luciferase reporter gene).
-
Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and G418 for selection.
-
PSI-6206 stock solution (in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-harboring Huh-7 cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete DMEM without G418. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Dilution: Prepare serial dilutions of PSI-6206 in complete DMEM. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium and DMSO only as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the negative control. Plot the percentage of inhibition against the compound concentration and calculate the EC50 and EC90 values using a non-linear regression model.
Quantitative Real-Time RT-PCR for HCV RNA
This method quantifies the amount of viral RNA to measure the effect of the antiviral compound.
Objective: To quantify the reduction in HCV RNA levels in replicon cells or infected cells after treatment with PSI-6206.
Materials:
-
Treated cells from the replicon assay or a viral infection study.
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
Reverse transcriptase and reagents for cDNA synthesis.
-
HCV-specific primers and probe for the 5' non-coding region.
-
qPCR master mix.
-
Real-time PCR instrument.
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase and HCV-specific primers.
-
Real-Time PCR: Set up the real-time PCR reaction with the synthesized cDNA, HCV-specific primers and probe, and qPCR master mix.
-
Amplification and Detection: Run the reaction on a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle.
-
Quantification: Determine the cycle threshold (Ct) values. Quantify the viral RNA levels by comparing the Ct values to a standard curve of known HCV RNA concentrations.
Plaque Assay for Coxsackievirus B3 (CVB3)
This assay measures the amount of infectious virus by counting plaque-forming units (PFU).
Objective: To determine the titer of infectious CVB3 in a sample, often used in virus yield-reduction assays.
Materials:
-
HeLa or Vero cells.
-
6-well plates.
-
CVB3-containing samples (e.g., from treated and untreated infected cell cultures).
-
Serum-free DMEM.
-
Agarose overlay medium (DMEM with 2% FBS and 0.5% agarose).
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed HeLa or Vero cells in 6-well plates to form a confluent monolayer.
-
Serial Dilution: Prepare 10-fold serial dilutions of the virus-containing samples in serum-free DMEM.
-
Infection: Remove the medium from the cells and infect the monolayer with 200 µL of each viral dilution. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
Agarose Overlay: Aspirate the inoculum and overlay the cells with 2 mL of agarose overlay medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well and calculate the viral titer in PFU/mL.
Visualizations of Experimental Workflow and Viral Life Cycle Intervention
The following diagrams illustrate a typical experimental workflow for testing antiviral compounds and how PSI-6206 intervenes in the viral life cycle.
References
- 1. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
Understanding the Antiviral Activity of PSI-6206: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the antiviral properties of PSI-6206, a molecule of interest in the study of Hepatitis C Virus (HCV) therapeutics. While the isotopically labeled version, PSI-6206-13C,d3, serves as a crucial tool for metabolic and pharmacokinetic studies, its intrinsic antiviral activity is embodied by the parent compound, PSI-6206. This document will focus on the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize PSI-6206 and its precursors.
Introduction to PSI-6206 and its Analogs
PSI-6206 (also known as RO-2433) is the deaminated derivative of PSI-6130, a potent and selective nucleoside inhibitor of the HCV NS5B polymerase.[1][2] this compound is a stable isotope-labeled version of PSI-6206, designed for use as an internal standard in quantitative analytical assays.[1][3] The antiviral activity of this class of compounds originates from their ability to be metabolized into their 5'-triphosphate form, which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase.
Mechanism of Action
The antiviral activity of PSI-6206 is contingent on its intracellular conversion to its active triphosphate metabolite. This process, while less efficient for PSI-6206 compared to its parent compound PSI-6130, is the cornerstone of its inhibitory function.
Metabolic Activation Pathway
The metabolic activation of PSI-6206 to its triphosphate form (PSI-6206-TP or RO2433-TP) is a critical step for its antiviral activity. While PSI-6206 itself demonstrates minimal direct antiviral effect, its triphosphate derivative is an active inhibitor of the HCV NS5B polymerase.[4] The formation of the 5'-triphosphate of both PSI-6130 and PSI-6206 increases over time, reaching a steady state at approximately 48 hours.
Figure 1: Metabolic activation pathway of PSI-6206.
Inhibition of HCV NS5B Polymerase
The active metabolite, PSI-6206-TP, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase. It mimics the natural nucleotide substrates, and its incorporation into the growing viral RNA chain leads to chain termination, thus halting viral replication.
Figure 2: Mechanism of HCV NS5B polymerase inhibition by PSI-6206-TP.
Quantitative Antiviral Data
PSI-6206 exhibits low potency in cell-based HCV replicon assays. The majority of the potent antiviral activity is attributed to its parent compound, PSI-6130.
| Compound | Assay | Cell Line | Parameter | Value (µM) |
| PSI-6206 | HCV Replicon | Huh-7 | EC90 | >100 |
| PSI-6130 | HCV Replicon | Huh-7 | EC50 | ~0.4 |
Note: Data is compiled from publicly available sources. EC50/EC90 values can vary between different replicon genotypes and assay conditions.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the antiviral activity of compounds like PSI-6206.
HCV Replicon Assay
This cell-based assay is fundamental for assessing the antiviral activity of compounds against HCV replication.
Figure 3: General workflow for an HCV replicon assay.
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon are cultured in appropriate media.
-
Compound Preparation: PSI-6206 is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Treatment: The cultured cells are treated with the various concentrations of PSI-6206.
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the compound to take effect.
-
RNA Isolation: Total cellular RNA is extracted from the cells.
-
qRT-PCR: The levels of HCV RNA are quantified using a quantitative real-time reverse transcription PCR (qRT-PCR) assay.
-
Data Analysis: The reduction in HCV RNA levels is used to calculate the half-maximal effective concentration (EC50) and 90% effective concentration (EC90).
NS5B Polymerase Inhibition Assay
This is a biochemical assay to determine the direct inhibitory effect of the compound's active form on the HCV polymerase.
Methodology:
-
Reagents: The assay mixture includes recombinant HCV NS5B polymerase, a synthetic RNA template, ribonucleotides (including a labeled nucleotide), and the active triphosphate form of the inhibitor (PSI-6206-TP).
-
Reaction: The polymerase reaction is initiated and allowed to proceed for a set period.
-
Quenching: The reaction is stopped.
-
Detection: The amount of newly synthesized RNA is quantified, typically by measuring the incorporation of the labeled nucleotide.
-
Data Analysis: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC50) is determined.
Conclusion
This compound is a valuable research tool for analytical purposes, while the antiviral activity resides in the unlabeled PSI-6206 molecule, primarily through its conversion to the active triphosphate form. Although PSI-6206 itself shows low potency in cell-based assays, the study of its mechanism of action provides crucial insights into the broader class of nucleoside inhibitors targeting the HCV NS5B polymerase. Further research into the metabolic activation and polymerase inhibition of PSI-6206 and its analogs continues to be a key area in the development of more effective HCV therapies.
References
An In-depth Technical Guide to Preliminary Studies Involving PSI-6206 and its Isotopically Labeled Analog PSI-6206-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies and core concepts surrounding PSI-6206, a nucleoside analog investigated for its potential antiviral activity, and its isotopically labeled counterpart, PSI-6206-¹³C,d₃, used in pharmacokinetic and metabolic studies. This document synthesizes available data on its mechanism of action, metabolic activation, and the experimental protocols used for its evaluation.
Core Concepts and Mechanism of Action
PSI-6206, also known as RO-2433, is the deaminated derivative of PSI-6130, a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1] While PSI-6206 itself demonstrates low intrinsic antiviral activity in cell-based HCV replicon assays, its significance lies in its role as a metabolic precursor to the active antiviral agent.[2]
The antiviral activity of PSI-6206 is dependent on its intracellular conversion to its 5'-triphosphate form, PSI-6206-TP. This triphosphate analog acts as a competitive inhibitor of the HCV NS5B polymerase, a critical enzyme for viral replication. Upon incorporation into the nascent viral RNA chain, PSI-6206-TP leads to chain termination, thereby halting viral replication.
The isotopically labeled version, PSI-6206-¹³C,d₃, incorporates heavy isotopes of carbon and hydrogen. This labeling allows for its differentiation from the endogenous and unlabeled drug molecules in biological samples using mass spectrometry. Consequently, PSI-6206-¹³C,d₃ serves as a crucial tracer for quantitative analysis in pharmacokinetic and metabolism studies.
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary in vitro studies of PSI-6206 and its active triphosphate form.
Table 1: In Vitro Anti-HCV Activity of PSI-6206
| Compound | Assay | Cell Line | Parameter | Value |
| PSI-6206 | HCV Replicon | Huh-7 | EC₅₀ | >100 µM |
Table 2: Inhibitory Activity of PSI-6206-TP against HCV NS5B Polymerase
| Compound | Enzyme | Parameter | Value |
| PSI-6206-TP | Wild-Type HCV NS5B | Kᵢ | 0.42 µM |
| PSI-6206-TP | S282T Mutant HCV NS5B | Kᵢ | 22 µM |
Table 3: Intracellular Half-life of Triphosphate Metabolites in Primary Human Hepatocytes
| Compound | Half-life (t½) |
| PSI-6130-TP | 4.7 hours |
| PSI-6206-TP | 38 hours |
Signaling and Metabolic Pathways
The metabolic activation of PSI-6206 is a critical step for its antiviral activity. The following diagram illustrates the key metabolic transformations.
Experimental Protocols
This section details the methodologies for key experiments cited in the preliminary studies of PSI-6206.
HCV NS5B Polymerase Inhibition Assay
This assay determines the inhibitory activity of the triphosphate form of the nucleoside analog on the recombinant HCV NS5B polymerase.
Materials:
-
Recombinant HCV NS5B polymerase (purified)
-
RNA template (e.g., poly(A) or a heteropolymeric sequence)
-
RNA primer (e.g., oligo(U))
-
Nucleoside triphosphates (ATP, CTP, GTP, UTP)
-
Radiolabeled nucleotide (e.g., [α-³²P]UTP or [α-³³P]UTP)
-
PSI-6206-TP (or other test compounds)
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.5 U/µL RNase inhibitor)
-
DE81 filter paper
-
Wash buffer (e.g., 0.5 M Na₂HPO₄)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, RNA template, and RNA primer.
-
Add varying concentrations of the test inhibitor (PSI-6206-TP) to the reaction mixture.
-
Initiate the reaction by adding the HCV NS5B polymerase, unlabeled NTPs, and the radiolabeled NTP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).
-
Spot the reaction mixture onto DE81 filter paper.
-
Wash the filter paper extensively with the wash buffer to remove unincorporated nucleotides.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
HCV Replicon Assay
This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma cells.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon (e.g., expressing luciferase)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
PSI-6206 (or other test compounds)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the HCV replicon-containing Huh-7 cells into 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Prepare serial dilutions of the test compound (PSI-6206) in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the test compound.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
At the end of the incubation, remove the medium and lyse the cells.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luciferase activity using a luminometer.
-
Calculate the percent inhibition of HCV replication for each compound concentration and determine the EC₅₀ value.
Intracellular Triphosphate Analysis using LC-MS/MS
This method is used to quantify the intracellular concentration of the active triphosphate metabolite. The use of an isotopically labeled internal standard, such as the triphosphate form of PSI-6206-¹³C,d₃, is essential for accurate quantification.
Materials:
-
Hepatocytes (e.g., primary human hepatocytes or Huh-7 cells)
-
PSI-6206
-
Triphosphate of PSI-6206-¹³C,d₃ (as internal standard)
-
Cell lysis buffer
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Incubate hepatocytes with PSI-6206 for various time points.
-
At each time point, wash the cells with cold PBS to remove extracellular compound.
-
Lyse the cells and add the internal standard.
-
Precipitate proteins by adding cold acetonitrile.
-
Centrifuge to pellet the protein precipitate.
-
Analyze the supernatant containing the intracellular metabolites by LC-MS/MS.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify PSI-6206-TP and the internal standard.
-
Construct a standard curve to determine the concentration of PSI-6206-TP in the samples.
Conclusion
The preliminary studies on PSI-6206 highlight its role as a prodrug that, upon metabolic activation to its triphosphate form, effectively inhibits the HCV NS5B polymerase. The extended intracellular half-life of PSI-6206-TP suggests the potential for a sustained antiviral effect. The use of the isotopically labeled analog, PSI-6206-¹³C,d₃, is instrumental for precise pharmacokinetic and metabolic profiling. The experimental protocols detailed herein provide a foundation for the continued investigation and characterization of this and similar nucleoside polymerase inhibitors. Further research is warranted to fully elucidate the clinical potential of this antiviral strategy.
References
Methodological & Application
Application Notes and Protocols for PSI-6206-13C,d3 in HCV Replicon Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206 is a nucleoside analog that acts as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. It is the deaminated derivative of PSI-6130.[1][2][3] While PSI-6206 itself exhibits low potency in cell-based HCV replicon assays, its intracellularly formed 5'-triphosphate metabolite is a potent inhibitor of the viral polymerase.[1][2] The low activity of the parent compound is attributed to inefficient phosphorylation in cells. The isotopically labeled version, PSI-6206-13C,d3, incorporates stable isotopes of carbon and hydrogen. This labeling makes it a valuable tool in drug development, primarily as an internal standard for highly sensitive and specific quantification in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS). This allows for precise tracking of the compound's uptake, metabolism, and pharmacokinetics.
Mechanism of Action
PSI-6206, as a nucleoside analog, requires intracellular phosphorylation to its active triphosphate form, RO 2433-TP. This active metabolite then competes with natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. Once incorporated, it acts as a chain terminator, halting viral RNA replication. The triphosphate form, RO 2433-TP, has been shown to inhibit RNA synthesis by the HCV replicase with an IC50 of 1.19 µM.
Quantitative Data Summary
The following table summarizes the available quantitative data for PSI-6206 and its related compounds. It is important to note that PSI-6206 itself has very low activity in replicon assays, with an EC90 greater than 100 µM. More potent activity is observed with its prodrugs or the triphosphate form.
| Compound | Assay | Cell Line/System | Endpoint | Value | Citation |
| PSI-6206 | HCV Replicon Assay | Huh-7 | EC90 | > 100 µM | |
| PSI-6206 | HCV Replicon Assay | Huh-7 | EC50 | > 89 µM | |
| RO 2433-TP (triphosphate of PSI-6206) | HCV Replicase Inhibition | In vitro | IC50 | 1.19 µM | |
| PSI-7851 (phosphoramidate prodrug of PSI-6206 monophosphate) | HCV RNA Replication | - | EC50 | 1.62 µM |
Experimental Protocols
Protocol 1: Evaluation of Antiviral Activity of this compound in a Luciferase-Based HCV Replicon Assay
This protocol describes a method to determine the 50% effective concentration (EC50) of this compound against an HCV subgenomic replicon expressing a luciferase reporter gene in Huh-7 cells.
Materials:
-
Huh-7 cell line stably harboring an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the stable HCV replicon Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM (without G418). Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM. A suggested starting concentration range is 0.1 µM to 200 µM. Include a vehicle control (DMSO) and a positive control (e.g., a known HCV inhibitor).
-
Treatment: After 24 hours of incubation, remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software.
Protocol 2: Cytotoxicity Assessment of this compound
This protocol describes a method to determine the 50% cytotoxic concentration (CC50) of this compound in Huh-7 cells using a commercially available lactate dehydrogenase (LDH) release assay.
Materials:
-
Huh-7 cells.
-
Complete DMEM.
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
LDH cytotoxicity assay kit.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete DMEM, mirroring the concentrations used in the antiviral assay.
-
Treatment: After 24 hours, add 100 µL of the compound dilutions to the cells. Include wells for untreated cells (background LDH release) and a positive control for maximum LDH release (provided in the kit).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
LDH Assay: Perform the LDH release assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control. Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration.
Protocol 3: Quantification of Intracellular this compound and its Metabolites by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of intracellular this compound and its phosphorylated metabolites from treated Huh-7 cells.
Materials:
-
HCV replicon-containing Huh-7 cells.
-
6-well cell culture plates.
-
This compound.
-
Phosphate-buffered saline (PBS), ice-cold.
-
Methanol (LC-MS grade), ice-cold.
-
Cell scraper.
-
Microcentrifuge tubes.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Treatment: Seed Huh-7 cells in 6-well plates and treat with a defined concentration of this compound for a specific time course (e.g., 2, 8, 24, 48 hours).
-
Cell Lysis and Extraction:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 70% methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method optimized for the separation and detection of this compound and its anticipated metabolites. Use the specific mass transitions of the labeled compound for accurate quantification.
Visualizations
Caption: Mechanism of Action of PSI-6206 in HCV Replication.
Caption: Experimental Workflow for this compound Evaluation.
References
Application Notes and Protocols for PSI-6206-13C,d3 as a Mass Spectrometry Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206, also known as GS-331007, is the primary metabolite of the blockbuster hepatitis C virus (HCV) nucleotide analog inhibitor sofosbuvir. Accurate quantification of PSI-6206 in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development and therapeutic drug monitoring. PSI-6206-13C,d3 is a stable isotope-labeled version of PSI-6206, designed to be used as an internal standard (IS) in bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of one carbon-13 and three deuterium atoms results in a mass shift that allows for its differentiation from the unlabeled analyte, while maintaining nearly identical physicochemical properties. This ensures that the internal standard closely mimics the analyte during sample preparation and ionization, thereby compensating for matrix effects and variability in the analytical process, leading to highly accurate and precise quantification.
Physicochemical Properties of PSI-6206 and its Internal Standard
| Property | PSI-6206 (GS-331007) | This compound |
| Chemical Formula | C₁₀H₁₃FN₂O₅ | C₉¹³CH₁₀D₃FN₂O₅ |
| Molecular Weight | 260.22 g/mol | 264.23 g/mol |
| Synonyms | GS-331007, RO-2433 | - |
| Appearance | White to off-white solid | Solid |
Bioanalytical Method using LC-MS/MS
This section provides a detailed protocol for the quantification of PSI-6206 in human plasma using this compound as an internal standard. The method is based on protein precipitation for sample preparation followed by UPLC-MS/MS analysis.
Materials and Reagents
-
PSI-6206 analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Control human plasma (with K₂EDTA as anticoagulant)
Equipment
-
Ultra-performance liquid chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Calibrated pipettes
Experimental Protocol
1. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve PSI-6206 and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the PSI-6206 primary stock solution with a 50:50 (v/v) acetonitrile:water mixture to create working standard solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with a 50:50 (v/v) acetonitrile:water mixture to obtain a final concentration of 100 ng/mL.
2. Preparation of Calibration Curve and Quality Control Samples
-
Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate PSI-6206 working standard solutions to prepare CC samples at concentrations ranging from 5 ng/mL to 2000 ng/mL (e.g., 5, 10, 50, 100, 250, 500, 1000, and 2000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ): 5 ng/mL
-
Low QC (LQC): 15 ng/mL
-
Medium QC (MQC): 150 ng/mL
-
High QC (HQC): 1500 ng/mL
-
3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CC, QC, or study sample), add 25 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see step 4) and transfer to an autosampler vial for analysis.
4. UPLC-MS/MS Conditions
-
UPLC System:
-
Column: Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 1.5 0.4 5 95 2.0 0.4 5 95 2.1 0.4 95 5 | 3.0 | 0.4 | 95 | 5 |
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) PSI-6206 261.1 113.1 15 | this compound (IS) | 265.1 | 117.1 | 15 |
-
Source Temperature: 120°C.
-
Desolvation Temperature: 400°C.
-
Capillary Voltage: 3.5 kV.
-
Data Analysis and Method Validation
The concentration of PSI-6206 in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against the calibration curve. The calibration curve is constructed by plotting the peak area ratios versus the nominal concentrations of the CC standards using a weighted (1/x²) linear regression.
The bioanalytical method should be validated according to the US FDA and/or European Medicines Agency (EMA) guidelines. The validation should assess the following parameters:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy and Precision | For QC samples, the mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ). |
| Recovery | The extraction recovery of the analyte and IS should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix factor should be consistent and the CV should be ≤ 15% at LQC and HQC levels. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and in the autosampler. |
Visualizations
Caption: Bioanalytical workflow for PSI-6206 quantification.
Caption: Role of the internal standard in quantification.
PSI-6206-13C,d3 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stock solutions of PSI-6206-13C,d3, a deuterium-labeled version of PSI-6206, which is a potent and selective inhibitor of the HCV NS5B polymerase.[1] Accurate preparation and proper storage of stock solutions are critical for ensuring the integrity and performance of the compound in experimental assays.
Data Presentation
Physicochemical Properties
| Property | Value |
| Appearance | White to off-white solid powder[2] |
| Molecular Weight | 264.23 g/mol |
| Melting Point | 237-238°C[2] |
Solubility Data
| Solvent | Solubility (In Vitro) | Molar Concentration (Approx.) |
| DMSO | ~52 mg/mL | ~199.8 mM |
| Ethanol | ~24 mg/mL | ~92.2 mM |
| Water | ~52 mg/mL | ~199.8 mM |
Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.6423 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For a 10 mM stock solution, if you weighed 2.6423 mg, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquoting: Once the solution is clear and homogenous, aliquot it into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes. This minimizes freeze-thaw cycles and protects the compound from light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of PSI-6206
References
Application of PSI-6206-13C,d3 in Viral Polymerase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206 is a nucleoside analog that, upon intracellular phosphorylation to its active triphosphate form (PSI-7409), acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] The isotopically labeled version, PSI-6206-13C,d3, is a crucial tool in drug metabolism and pharmacokinetic (DMPK) studies, allowing for the precise tracking and quantification of the drug and its metabolites.[3][4][5] This document provides detailed application notes and protocols for the use of PSI-6206 and its isotopically labeled form in viral polymerase inhibition studies.
PSI-6206 itself demonstrates minimal to no direct antiviral activity. Its efficacy is dependent on its conversion to the active triphosphate metabolite, PSI-7409. This conversion can occur through the metabolic pathway of a related cytidine analog, PSI-6130, which is first phosphorylated and then deaminated to form the monophosphate of PSI-6206, which is subsequently phosphorylated to the active triphosphate form.
Application of Stable Isotope Labeled this compound
The use of stable isotope-labeled compounds like this compound is standard practice in drug development to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity. By incorporating carbon-13 and deuterium, the mass of the molecule is increased, allowing it to be distinguished from its unlabeled counterpart and endogenous molecules by mass spectrometry. This enables precise quantification in biological matrices.
Key applications include:
-
Metabolite Identification and Profiling: Tracking the metabolic fate of PSI-6206 to identify and quantify its metabolites, including the active triphosphate form, PSI-7409.
-
Pharmacokinetic (PK) Studies: Determining key PK parameters such as bioavailability, clearance, volume of distribution, and half-life.
-
Mass Balance Studies: Quantifying the excretion routes and rates of the drug and its metabolites.
Quantitative Data Summary
The inhibitory activity of the active triphosphate form of PSI-6206 (PSI-7409) against the HCV NS5B polymerase is summarized below.
| Compound | Target | Assay Type | HCV Genotype | IC50 (µM) | Ki (µM) | Reference |
| PSI-7409 | NS5B Polymerase | Enzymatic | 1b | 1.6 | - | |
| PSI-7409 | NS5B Polymerase | Enzymatic | 2a | 2.8 | - | |
| PSI-7409 | NS5B Polymerase | Enzymatic | 3a | 0.7 | - | |
| PSI-7409 | NS5B Polymerase | Enzymatic | 4a | 2.6 | - | |
| PSI-7409 | Wild-Type HCV RdRp | Enzymatic | - | - | 0.42 | |
| PSI-7409 | S282T Mutant HCV RdRp | Enzymatic | - | - | 22 | |
| RO 2433-TP | HCV Polymerase | RNA Synthesis | - | 1.19 | - |
Note: PSI-7409 is the triphosphate form of PSI-6206. RO 2433-TP is another designation for the same molecule.
Signaling Pathways and Experimental Workflows
Metabolic Activation of PSI-6130 to the Active Triphosphate of PSI-6206
Caption: Metabolic activation pathway of PSI-6130 to PSI-7409.
Experimental Workflow: HCV NS5B Polymerase Inhibition Assay
Caption: Workflow for HCV NS5B polymerase inhibition assay.
Experimental Workflow: HCV Replicon Assay
References
- 1. Screening of hepatitis C virus inhibitors using genotype 1a HCV replicon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. De Novo Initiation of RNA Synthesis by the RNA-Dependent RNA Polymerase (NS5B) of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for In Vitro Stability Assessment of PSI-6206-13C,d3
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.
1.0 Introduction
PSI-6206 (RO2433) is a nucleoside analog, specifically the uridine congener of β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase.[1] While PSI-6130 is metabolized to its active triphosphate form, it also leads to the formation of PSI-6206's triphosphate (RO2433-TP), which has a significantly longer half-life.[1] Understanding the stability of PSI-6206 is crucial for characterizing its pharmacokinetic profile and contribution to the overall antiviral activity of its parent compounds.
The use of stable isotope-labeled variants, such as PSI-6206-13C,d3, is a standard practice in drug development.[2][3] These labeled compounds serve as ideal internal standards for quantitative bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), ensuring high accuracy and precision in measuring the concentration of the unlabeled drug in biological matrices.[4] Assessing the in vitro stability of the labeled compound itself is a critical step to ensure it is a suitable surrogate for the unlabeled analyte and does not undergo unexpected degradation.
2.0 Objective
This document provides a detailed protocol for assessing the in vitro metabolic and chemical stability of this compound. The primary goal is to determine the rate at which the compound is degraded when incubated in relevant biological matrices, such as human liver microsomes and plasma. This data is essential for validating its use as an internal standard and for understanding its intrinsic stability.
3.0 Principle of the Assay
The in vitro stability assay involves incubating this compound at a fixed concentration with a biological matrix (e.g., liver microsomes, plasma) at a physiological temperature (37°C). Aliquots are taken at various time points, and the metabolic or chemical reactions are terminated by adding a quenching solution, typically containing an organic solvent to precipitate proteins. After processing, the remaining concentration of the parent compound is quantified using a validated analytical method, such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The rate of disappearance of the compound is then used to calculate key stability parameters, including the in vitro half-life (t½).
4.0 Experimental Workflow
Caption: Workflow for the in vitro stability assessment of this compound.
5.0 Potential Metabolic Pathway
The primary metabolic pathway for nucleoside analogs like PSI-6206 within cells is sequential phosphorylation to form the monophosphate, diphosphate, and ultimately the active triphosphate metabolite. This process is catalyzed by cellular kinases.
Caption: Proposed metabolic phosphorylation pathway of PSI-6206.
6.0 Materials and Reagents
-
This compound (Test Compound)
-
Human Liver Microsomes (HLM), pooled
-
Human Plasma (K2-EDTA as anticoagulant)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Ultrapure Water
-
Analytical balance, vortex mixer, centrifuge, incubator, pipettes
-
HPLC-MS/MS system
7.0 Experimental Protocols
7.1 Preparation of Solutions
-
Test Compound Stock Solution (10 mM): Accurately weigh a sufficient amount of this compound and dissolve it in DMSO or another suitable solvent to achieve a final concentration of 10 mM.
-
Intermediate Solution (100 µM): Prepare a working intermediate solution by diluting the 10 mM stock solution with 50:50 ACN:Water.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions.
-
Biological Matrices:
-
Liver Microsomes: Thaw pooled HLM on ice. Dilute with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.
-
Plasma: Thaw human plasma on ice and centrifuge to remove any precipitates. Use the supernatant directly.
-
-
Quenching Solution: Prepare ice-cold acetonitrile containing a suitable internal standard (if different from the test article itself in other assays).
7.2 Metabolic Stability in Human Liver Microsomes
-
Add 188 µL of the HLM suspension (1 mg/mL) and 10 µL of the NADPH regenerating system to microcentrifuge tubes.
-
Pre-incubate the mixture for 10 minutes at 37°C in a shaking water bath.
-
Initiate the reaction by adding 2 µL of the 100 µM intermediate solution of this compound to achieve a final concentration of 1 µM.
-
Immediately collect a 50 µL aliquot for the T=0 time point and add it to a tube containing 150 µL of the ice-cold quenching solution.
-
Continue incubation and collect 50 µL aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes). Quench each sample immediately as described above.
-
Include a negative control sample without the NADPH regenerating system, incubated for the maximum time (60 min), to assess non-enzymatic degradation.
-
Vortex all quenched samples vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
7.3 Chemical Stability in Human Plasma
-
Add 198 µL of human plasma to microcentrifuge tubes.
-
Pre-incubate the plasma for 10 minutes at 37°C.
-
Initiate the reaction by adding 2 µL of the 100 µM intermediate solution of this compound (final concentration 1 µM).
-
Collect and quench 50 µL aliquots at specified time points (e.g., 0, 30, 60, 120, 240 minutes) using 150 µL of ice-cold acetonitrile.
-
Process the samples as described in steps 7-9 of the microsomal stability protocol.
7.4 LC-MS/MS Analysis
An appropriate LC-MS/MS method must be developed to quantify this compound.
-
Example HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Example MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transition: A specific precursor-to-product ion transition must be determined for this compound.
-
8.0 Data Analysis and Presentation
-
Quantification: Determine the peak area of this compound from the LC-MS/MS data for each time point.
-
Calculate Percent Remaining:
-
% Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100
-
-
Determine Half-Life (t½):
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
t½ = 0.693 / -k
-
8.1 Summary of Quantitative Data
The results should be summarized in a clear, tabular format.
| Time Point (min) | % Remaining in HLM (+NADPH) | % Remaining in HLM (-NADPH) | % Remaining in Plasma |
| 0 | 100.0 | 100.0 | 100.0 |
| 5 | 95.2 | 99.1 | - |
| 15 | 88.1 | 98.5 | - |
| 30 | 79.5 | 97.9 | 98.8 |
| 60 | 65.8 | 97.2 | 97.5 |
| 120 | - | - | 96.1 |
| Calculated t½ (min) | 105.3 | > 2000 (Stable) | > 2000 (Stable) |
Note: Data presented are for illustrative purposes only.
This protocol provides a robust framework for evaluating the in vitro stability of this compound. The data generated are crucial for validating its use as an internal standard in quantitative bioassays and for understanding its intrinsic susceptibility to metabolic and chemical degradation. The stability profile helps ensure that any observed decrease in the concentration of an unlabeled parent drug during an assay is due to its degradation and not that of the internal standard.
References
- 1. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of PSI-6206-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
PSI-6206 is the deaminated derivative of PSI-6130, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase (RdRp) essential for viral replication.[1][2][3][4] PSI-6206 itself demonstrates minimal activity in some assays, but its intracellular phosphorylated metabolite is a potent inhibitor of the HCV polymerase.[1] The stable isotope-labeled version, PSI-6206-13C,d3, is a critical tool for pharmacokinetic and metabolic studies, often used as an internal standard in mass spectrometry analyses. These application notes provide detailed protocols for cell-based assays to determine the antiviral efficacy and cytotoxicity of PSI-6206 and its analogs.
Mechanism of Action
PSI-6206 is a nucleoside analog that, upon entering the host cell, is metabolized to its active triphosphate form. This active metabolite then acts as a competitive inhibitor of the HCV NS5B polymerase. By incorporating into the nascent viral RNA chain, it leads to chain termination and prevents the successful replication of the viral genome.
Caption: Mechanism of action of PSI-6206 in inhibiting HCV replication.
Key Cell-Based Assays
The following are key in vitro assays for evaluating the antiviral efficacy and cytotoxicity of this compound.
HCV Replicon Assay
This assay is the gold standard for evaluating the intracellular anti-HCV activity of compounds in a controlled, non-infectious setting. It utilizes human hepatoma cells (e.g., Huh7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously.
Experimental Protocol:
-
Cell Seeding: Seed Huh7-based HCV replicon cells in 96-well plates at a density of 5,000-10,000 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and G418 for selection. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in DMEM. The final concentrations should typically range from 0.1 nM to 100 µM. Include a no-drug control (vehicle, e.g., 0.5% DMSO) and a positive control (e.g., another known NS5B inhibitor).
-
Treatment: Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions. Incubate for 72 hours at 37°C with 5% CO2.
-
Quantification of HCV RNA:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Perform one-step quantitative real-time RT-PCR (qRT-PCR) using primers and a probe specific for the HCV replicon RNA (e.g., targeting the 5' UTR or NS5B region).
-
Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH or actin).
-
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces HCV RNA levels by 50% compared to the vehicle control.
Caption: Workflow for the HCV Replicon Assay.
Cytotoxicity Assay
It is crucial to assess whether the observed antiviral effect is due to specific inhibition of viral replication or general cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Seed Huh7 cells (or the same cell line used in the efficacy assay) in 96-well plates at the same density as the replicon assay. Incubate for 24 hours.
-
Compound Preparation and Treatment: Prepare and add the same serial dilutions of this compound as in the efficacy assay. Incubate for 72 hours.
-
Assessment of Cell Viability: Use a commercial cell viability reagent, such as one based on MTT or a luminescent ATP assay (e.g., CellTiter-Glo®).
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the reagent to the wells, mix, and read the luminescence. This assay is highly sensitive as it measures ATP, an indicator of metabolically active cells.
-
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control. The Selectivity Index (SI) is then calculated as CC50 / EC50. A higher SI value indicates a more favorable therapeutic window.
Caption: Workflow for a standard cytotoxicity assay.
Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of infectious virus particles.
Experimental Protocol:
-
Infection and Treatment: Seed susceptible cells (e.g., Huh7.5) in 24-well plates. The next day, infect the cells with a low multiplicity of infection (MOI) of infectious HCV (e.g., JFH-1 strain) for 4-6 hours.
-
Wash and Treat: After the infection period, wash the cells to remove the virus inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for 48-72 hours to allow for virus replication and release.
-
Harvest Supernatant: Collect the cell culture supernatant, which contains the progeny virus.
-
Titration of Virus Yield: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh Huh7.5 cells.
-
Data Analysis: The EC90 (the concentration required to reduce the virus yield by 90%) is often used as the endpoint for this assay.
Data Presentation
The results from these assays should be tabulated for clear comparison and evaluation of the compound's profile.
| Compound | HCV Replicon EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | Example: 0.5 | Example: >100 | Example: >200 |
| Positive Control | Example: 0.05 | Example: >50 | Example: >1000 |
| Negative Control | >100 | >100 | N/A |
Conclusion
These protocols provide a robust framework for the in vitro evaluation of the antiviral efficacy and safety profile of this compound. The HCV replicon assay is a primary tool for determining potency, while the cytotoxicity assay is essential for assessing the therapeutic window. The virus yield reduction assay provides confirmation of the compound's ability to inhibit the production of infectious virus. The use of the stable isotope-labeled this compound in these efficacy assays will provide data that is directly comparable to pharmacokinetic studies where this labeled compound is used as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 4. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
Troubleshooting & Optimization
troubleshooting PSI-6206-13C,d3 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using PSI-6206-13C,d3 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the deuterium-labeled version of PSI-6206, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3] It is the deaminated derivative of PSI-6130.[1][2] The presence of deuterium and carbon-13 isotopes makes it suitable for use in metabolic stability studies and as an internal standard in mass spectrometry-based assays.
Q2: What is the mechanism of action of this compound?
A2: PSI-6206 acts as a non-nucleoside inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for the replication of the viral genome. By binding to an allosteric site on the enzyme, it induces a conformational change that ultimately inhibits its polymerase activity, thereby preventing viral RNA synthesis.
Troubleshooting Guide: Solubility Issues
Researchers may encounter challenges with the solubility of this compound. This guide provides solutions to common solubility problems.
Problem: My this compound is not dissolving in my desired solvent.
Solution:
-
Stock Solutions in DMSO: Prepare a high-concentration stock solution in DMSO. The solubility of this compound in DMSO is 100 mg/mL (378.46 mM). For complete dissolution at this concentration, ultrasonication may be required. It is also advisable to use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
-
Warming and Sonication: If precipitation is observed, gentle warming of the solution (e.g., in a 37°C water bath) and/or sonication can aid in dissolution.
Problem: I need to prepare an aqueous solution for my cell-based assay, but the compound precipitates upon dilution from the DMSO stock.
Solution:
Direct dilution of a high-concentration DMSO stock into aqueous media can often lead to precipitation. To avoid this, the use of co-solvents and specific formulation protocols is recommended. Below are established protocols for formulating PSI-6206 that can be adapted for this compound to achieve a clear solution.
Formulation Protocols for Aqueous Solutions
These protocols have been shown to yield a clear solution of at least 2.5 mg/mL (9.61 mM) for PSI-6206. The solvents should be added sequentially as described.
Protocol 1: Co-solvent Formulation
-
Start with a 10% final concentration of your DMSO stock solution.
-
Add 40% PEG300 and mix thoroughly.
-
Add 5% Tween-80 and mix until the solution is clear.
-
Finally, add 45% saline to reach the desired final volume.
Protocol 2: Formulation with SBE-β-CD
-
Start with a 10% final concentration of your DMSO stock solution.
-
Add 90% of a 20% SBE-β-CD solution in saline and mix thoroughly.
Protocol 3: Formulation for In Vivo Studies
-
Start with a 10% final concentration of your DMSO stock solution.
-
Add 90% corn oil and mix thoroughly.
Quantitative Solubility Data
| Solvent/Formulation | Concentration | Appearance |
| DMSO | 100 mg/mL (378.46 mM) | Clear solution (ultrasonication may be needed) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (9.61 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.61 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (9.61 mM) | Clear solution |
Experimental Protocols
HCV Subgenomic Replicon Assay (Luciferase-based)
This protocol describes a common method to assess the antiviral activity of this compound in a cell-based assay.
Objective: To determine the concentration-dependent inhibition of HCV replication by this compound using a subgenomic replicon system that expresses a luciferase reporter gene.
Materials:
-
Huh-7 derived cell lines (e.g., Huh-7.5, Huh7-Lunet) harboring an HCV subgenomic replicon with a luciferase reporter gene.
-
Complete growth medium (e.g., DMEM with 10% FBS, nonessential amino acids, penicillin-streptomycin).
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Workflow Diagram:
Caption: Workflow for the HCV replicon assay.
Procedure:
-
Cell Seeding: Seed the Huh-7 cells harboring the HCV luciferase replicon in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution in the complete growth medium. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the seeding medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final DMSO concentration) and positive control (if available) wells.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 48 to 72 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and then add a passive lysis buffer.
-
Luciferase Assay: Following the manufacturer's instructions for the luciferase assay system, add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: The luciferase signal is proportional to the level of HCV replication. Plot the luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration at which 50% of viral replication is inhibited).
Signaling Pathway
HCV Replication and Inhibition by PSI-6206
The following diagram illustrates the replication cycle of the Hepatitis C virus and the point of inhibition by PSI-6206.
References
Technical Support Center: PSI-6206-13C,d3 Stability in Solution
This technical support center provides guidance on improving the stability of PSI-6206-13C,d3 in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is PSI-6206 and its isotopically labeled form, this compound?
A1: PSI-6206, also known as (2'R)-2'-Deoxy-2'-fluoro-2'-methyluridine, is a nucleoside analog that acts as a selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] It is the deaminated metabolite of PSI-6130.[4] PSI-6206 itself is a prodrug that must be phosphorylated intracellularly to its active triphosphate form, PSI-7409.[2] this compound is a stable isotope-labeled version of PSI-6206, used as an internal standard in quantitative bioanalysis to improve accuracy and precision. The chemical stability of this compound is expected to be comparable to the unlabeled compound.
Q2: What are the recommended storage conditions for this compound in its solid form and in solution?
A2: For solid PSI-6206, long-term storage at -20°C is recommended, which can ensure stability for up to two years. For stock solutions, vendor recommendations vary slightly, but generally, storage at -80°C in a suitable solvent like DMSO is advised for long-term stability (up to 2 years). For shorter periods (up to 1 year), -20°C is acceptable. To prevent degradation from multiple freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Q3: What solvents are recommended for dissolving this compound?
A3: PSI-6206 is soluble in DMSO, ethanol, and water. For creating stock solutions, anhydrous DMSO is often the solvent of choice due to its ability to dissolve a wide range of organic molecules and its compatibility with many biological assays after appropriate dilution.
Q4: What are the primary factors that can affect the stability of this compound in solution?
A4: The stability of nucleoside analogs like this compound in solution can be influenced by several factors, including:
-
pH: Extremes in pH (highly acidic or alkaline conditions) can lead to hydrolysis of the glycosidic bond or other chemical modifications.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Exposure to UV light can cause photodegradation.
-
Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.
-
Enzymatic degradation: In biological matrices, nucleosidases or other enzymes can potentially metabolize the compound.
-
For the deuterated (d3) isotopologue: In protic solvents (e.g., water, methanol), there is a potential for hydrogen-deuterium (H/D) exchange, which could compromise the isotopic purity of the standard over time. Using aprotic solvents for long-term storage of the deuterated compound is advisable where possible.
Troubleshooting Guide
Q1: I observe a new peak in my HPLC/LC-MS analysis of a this compound solution. What could be the cause?
A1: The appearance of a new peak likely indicates the presence of a degradation product or an impurity. Consider the following possibilities:
-
Hydrolysis: If the solution was prepared in an unbuffered aqueous solvent or exposed to acidic or basic conditions, hydrolysis of the N-glycosidic bond may have occurred, separating the uracil base from the fluorinated ribose sugar.
-
Oxidation: If the solution was not handled under inert gas or was exposed to oxidizing agents, an oxidized derivative may have formed.
-
Photodegradation: If the solution was exposed to light for a prolonged period, a photodegradation product may be present.
-
Solvent Impurities: Ensure the solvent used was of high purity, as impurities in the solvent can react with the compound.
To identify the new peak, consider using high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the unknown peak.
Q2: My quantitative results for this compound are inconsistent. What could be affecting the stability and leading to variability?
A2: Inconsistent quantitative results can stem from the degradation of the analyte during sample preparation or analysis. Here are some factors to investigate:
-
Inconsistent Storage: Ensure all samples and standards are stored under the same conditions (temperature, light exposure) and for similar durations.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. Prepare single-use aliquots to minimize this.
-
pH of the Matrix: If you are working with biological samples, the pH of the matrix can influence stability. Ensure consistent pH across all samples and standards.
-
H/D Exchange (for d3 label): If using a protic solvent, H/D exchange could be occurring, leading to a change in the mass spectrum and affecting quantification. Consider preparing fresh standards or using an aprotic solvent for the stock solution.
-
Adsorption to Surfaces: Nucleoside analogs can sometimes adsorb to glass or plastic surfaces. Using silanized glassware or low-adsorption vials may help.
Q3: How can I proactively assess the stability of my this compound solutions for a new experimental protocol?
A3: Performing a preliminary stability assessment is highly recommended. This involves exposing your this compound solution to the conditions of your experimental protocol for varying durations and analyzing the samples by a stability-indicating method like HPLC or LC-MS. For example, you can test stability at room temperature on the benchtop for 0, 2, 4, 8, and 24 hours to simulate a typical experiment's duration.
Data Presentation
The following tables provide a template for summarizing quantitative data from stability studies.
Table 1: Summary of Recommended Storage Conditions for PSI-6206
| Form | Storage Temperature | Duration | Solvent |
| Solid Powder | -20°C | Up to 3 years | N/A |
| Solid Powder | 4°C | Up to 2 years | N/A |
| In Solution | -80°C | Up to 2 years | DMSO |
| In Solution | -20°C | Up to 1 year | DMSO |
Data compiled from multiple vendor recommendations.
Table 2: Illustrative Data from a Forced Degradation Study of PSI-6206
| Stress Condition | Duration | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 15% | Uracil, Fluorinated Ribose |
| 0.1 M NaOH | 24 hours | 25% | Uracil, Ring-opened products |
| 3% H₂O₂ | 24 hours | 10% | Oxidized uridine analogs |
| 60°C | 48 hours | 5% | Minor unidentified peaks |
| UV Light (254 nm) | 8 hours | 30% | Photodimers, other photoproducts |
Note: The degradation percentages and products are illustrative and should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC or LC-MS/MS system with a UV or photodiode array (PDA) detector
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to UV light in a photostability chamber.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with the unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Conditions (Representative):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Method Validation (Abbreviated):
-
Specificity: Demonstrate that the method can resolve the parent compound from degradation products generated during forced degradation studies.
-
Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.
Mandatory Visualizations
Caption: Intracellular metabolic activation pathway of PSI-6130 to the active PSI-6206 triphosphate.
Caption: General experimental workflow for a forced degradation study of this compound.
Caption: Logical workflow for troubleshooting stability issues of this compound in solution.
References
common experimental errors with PSI-6206-13C,d3
Welcome to the technical support center for PSI-6206-13C,d3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions related to the use of this isotopically labeled nucleotide analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled version of PSI-6206, a uridine nucleotide analog. PSI-6206 is the deaminated derivative of PSI-6130 and acts as an inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] The heavy isotopes (Carbon-13 and Deuterium) are incorporated into the molecule to serve as tracers for quantitative analysis, typically in mass spectrometry-based assays during drug development studies.[4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. The following table summarizes the recommended storage conditions for this compound in both solid and solvent forms. Repeated freeze-thaw cycles should be avoided.
| Form | Storage Temperature | Shelf Life |
| Solid (Powder) | -20°C | 3 years |
| Solid (Powder) | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Q3: Why does PSI-6206 show low potency in cell-based HCV replicon assays?
A3: PSI-6206 itself is not the active antiviral agent. It must be metabolized within the cell to its 5'-triphosphate form (PSI-6206-TP) to effectively inhibit the HCV NS5B polymerase. This phosphorylation process, particularly the initial step to the monophosphate, is reportedly inefficient in cells, leading to low apparent activity in replicon systems. To overcome this limitation, phosphoramidate prodrugs of PSI-6206 have been developed to enhance intracellular delivery and phosphorylation.
Q4: What is the purpose of the ¹³C and d₃ labels?
A4: The Carbon-13 and Deuterium labels on this compound serve as internal standards for sensitive and accurate quantification in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). The mass difference allows the labeled compound to be distinguished from its unlabeled counterpart, which is essential for pharmacokinetic and metabolic profiling of the drug.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Inhibition in HCV NS5B Polymerase Assay
Question: I am not observing the expected inhibitory activity of this compound in my in vitro polymerase assay. What could be the cause?
Possible Causes and Solutions:
-
Inactive Compound:
-
Improper Storage: Verify that the compound has been stored according to the recommended conditions to prevent degradation.
-
Solution Instability: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). If using older stock solutions, their stability may be compromised.
-
-
Assay Conditions:
-
Enzyme Activity: Ensure the recombinant HCV NS5B polymerase is active. Run a positive control with a known inhibitor to validate the assay.
-
Sub-optimal Buffer Components: The composition of the assay buffer (e.g., pH, divalent metal ion concentration) can significantly impact polymerase activity. Refer to established protocols for HCV NS5B polymerase assays.
-
Incorrect Substrate Concentration: The concentration of NTPs in the assay will affect the apparent inhibitory activity of a competitive inhibitor like PSI-6206's triphosphate form.
-
-
Experimental Protocol:
-
Phosphorylation Requirement: Standard in vitro polymerase assays often use the nucleoside form of the inhibitor. However, for PSI-6206 to be active, it must be in its triphosphate form. Ensure your assay protocol either includes a step for in vitro phosphorylation or that you are using a pre-synthesized triphosphate version of the compound.
-
Issue 2: High Variability in Quantification using LC-MS
Question: My quantitative results for PSI-6206 using this compound as an internal standard are highly variable. How can I improve this?
Possible Causes and Solutions:
-
Sample Preparation:
-
Inconsistent Extraction: Ensure consistent and high recovery of both the analyte and the internal standard during sample extraction. Optimize your extraction protocol to minimize variability.
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, cell lysate) can suppress or enhance the ionization of the analyte and/or internal standard, leading to inaccurate quantification. Evaluate and mitigate matrix effects by adjusting chromatography or sample cleanup procedures.
-
-
LC-MS Method:
-
Poor Chromatography: Suboptimal chromatographic separation can lead to co-elution with interfering compounds. Optimize the mobile phase, gradient, and column to achieve good peak shape and resolution.
-
Unstable Ionization: Ensure the mass spectrometer's ESI source is clean and that spray conditions are stable throughout the analytical run.
-
-
Internal Standard Issues:
-
Incorrect Concentration: Verify the concentration of your this compound stock solution.
-
Degradation: Ensure the internal standard has not degraded during storage or sample processing.
-
Visualizations
Metabolic Activation and Mechanism of Action
The following diagram illustrates the intracellular conversion of PSI-6206 to its active triphosphate form and its subsequent inhibition of the HCV NS5B polymerase.
Caption: Metabolic activation of PSI-6206 and inhibition of HCV NS5B.
General Experimental Workflow for HCV NS5B Inhibition Assay
This workflow outlines the key steps in a typical in vitro assay to measure the inhibitory potential of a compound against HCV NS5B polymerase.
Caption: Workflow for an HCV NS5B polymerase inhibition assay.
Troubleshooting Decision Tree for a Failed Experiment
Use this decision tree to diagnose potential reasons for unexpected experimental results.
Caption: Decision tree for troubleshooting failed inhibition assays.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing PSI-6206-13C,d3 Concentration in HCV Replicon Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSI-6206-13C,d3 in Hepatitis C Virus (HCV) replicon assays.
Frequently Asked Questions (FAQs)
Q1: What is PSI-6206 and how does it inhibit HCV replication?
A1: PSI-6206 is the deaminated derivative of PSI-6130, a potent and selective inhibitor of the HCV NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication.[1][2] PSI-6206 itself has low direct potency against the HCV replicon.[1] Its antiviral activity relies on its intracellular conversion to the active 5'-triphosphate form, RO2433-TP.[1][2] This active metabolite acts as a non-obligate chain terminator, inhibiting HCV RNA synthesis.
Q2: What is the significance of the "-13C,d3" designation in this compound?
A2: The "-13C,d3" designation indicates that the PSI-6206 molecule has been isotopically labeled with Carbon-13 and deuterium (a stable isotope of hydrogen). This labeling makes the molecule heavier than its unlabeled counterpart. Such labeled compounds are invaluable in research and development, particularly in mass spectrometry-based assays. They are often used as internal standards for accurate quantification of the unlabeled drug or its metabolites in biological samples. The deuteration can also increase the metabolic stability of the drug, potentially leading to a longer half-life.
Q3: Does the isotopic labeling of this compound affect its biological activity and optimal concentration in replicon assays?
A3: While the primary purpose of isotopic labeling is for analytical tracking, it is generally expected that the biological activity of this compound will be very similar to the unlabeled PSI-6206. The kinetic isotope effect, due to the stronger carbon-deuterium bond, may slightly reduce the rate of metabolism, but it is unlikely to significantly alter the effective concentration (EC50) required to inhibit HCV replication. Therefore, optimization protocols for PSI-6206 can be directly applied to this compound.
Q4: What is a typical starting concentration range for PSI-6206 in an HCV replicon assay?
A4: PSI-6206 itself shows low potency, with an EC90 of >100 μM. However, its parent compound, PSI-6130, has reported EC50 values ranging from 0.005 µM to 11 µM in combination studies. For initial experiments with PSI-6206 or its labeled version, a broad concentration range should be tested, for instance, from 0.1 µM to 100 µM, to determine the dose-response curve in your specific replicon cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High variability in antiviral activity between experiments. | - Inconsistent cell seeding density.- Variation in cell health or passage number.- Inconsistent compound dilution and addition. | - Ensure consistent cell seeding density in all wells.- Use cells within a defined low passage number range.- Prepare fresh serial dilutions of this compound for each experiment. |
| No significant inhibition of HCV replication observed, even at high concentrations. | - The specific HCV replicon genotype may be less sensitive.- Poor intracellular conversion of PSI-6206 to its active triphosphate form.- Issues with the assay readout (e.g., luciferase reporter). | - Confirm the genotype of your replicon and research its known sensitivity to nucleoside inhibitors.- Verify the expression and activity of the necessary cellular kinases (e.g., UMP-CMP kinase and nucleoside diphosphate kinase) in your cell line.- Include a positive control compound with a known mechanism of action to validate the assay. |
| High cytotoxicity observed at effective antiviral concentrations. | - The compound may have off-target effects at higher concentrations.- The solvent (e.g., DMSO) concentration may be too high. | - Determine the CC50 (50% cytotoxic concentration) in parallel with the EC50 to calculate the selectivity index (SI = CC50/EC50).- Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5%). |
| Unexpected results in mass spectrometry-based metabolite analysis. | - Inefficient extraction of the compound or its metabolites.- Instability of the triphosphate metabolite during sample processing. | - Optimize the extraction protocol for nucleoside triphosphates.- Keep samples on ice and process them quickly to minimize degradation of the active triphosphate metabolite. |
Experimental Protocols
Protocol 1: Determination of EC50 for this compound in a Stable HCV Replicon Cell Line
This protocol outlines the steps to determine the half-maximal effective concentration (EC50) of this compound.
Materials:
-
HCV replicon cells (e.g., Huh-7 based)
-
Complete DMEM medium
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCV replicon cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete DMEM (without G418) and incubate for 24 hours.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in DMSO. Then, dilute these stock solutions in complete DMEM to achieve the final desired concentrations with a final DMSO concentration of 0.5%. A suggested starting concentration range is 0.1 µM to 100 µM.
-
Treatment: Add 100 µL of the compound dilutions to the respective wells of the 96-well plate containing the cells. Include wells with cells treated with 0.5% DMSO in medium as a negative control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 72 hours.
-
Luciferase Assay: After incubation, measure the HCV replication levels by quantifying the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Plot the luciferase activity against the logarithm of the this compound concentration. Use a non-linear regression analysis to calculate the EC50 value.
Protocol 2: Cytotoxicity Assay (CC50 Determination)
This protocol is performed in parallel with the EC50 determination to assess the cytotoxicity of this compound.
Materials:
-
Parental Huh-7 cells (or the host cell line for the replicon)
-
Complete DMEM medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed parental Huh-7 cells in a 96-well plate at the same density as the replicon cells.
-
Compound Preparation and Treatment: Follow the same procedure as for the EC50 determination.
-
Incubation: Incubate the plate for 72 hours.
-
Cell Viability Assay: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the logarithm of the this compound concentration and calculate the CC50 value.
Data Presentation
Table 1: Example Antiviral Activity and Cytotoxicity of PSI-6206
| Compound | HCV Replicon Genotype | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| PSI-6206 | 1b | >100 (EC90) | >100 | - |
| PSI-6130 | 1b | ~1-10 | >100 | >10-100 |
Note: The values for this compound are expected to be similar to PSI-6206.
Visualizations
Metabolic Activation Pathway of PSI-6130 and PSI-6206
Caption: Metabolic activation of PSI-6130 to its active triphosphate forms.
Experimental Workflow for EC50 Determination
Caption: Workflow for determining the EC50 of an antiviral compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Mechanism of Action of β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine Involves a Second Metabolic Pathway Leading to β-d-2′-Deoxy-2′-Fluoro-2′-C-Methyluridine 5′-Triphosphate, a Potent Inhibitor of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PSI-6206-13C,d3 Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in experimental results obtained using PSI-6206-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is PSI-6206 and how does it work?
PSI-6206 is the deaminated derivative of PSI-6130, a potent and selective inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] PSI-6206 itself has low activity against HCV replicons.[1] For its antiviral effect, it must be metabolized within the host cell to its active 5'-triphosphate form, PSI-6206-TP.[1] This active metabolite acts as a chain terminator, inhibiting viral RNA synthesis. The "-13C,d3" designation indicates that this is a stable isotope-labeled version of PSI-6206, intended for use as an internal standard in mass spectrometry-based quantification assays to ensure high accuracy and precision.
Q2: What are the common causes of variability in PSI-6206 experimental results?
Variability in in vitro experiments with PSI-6206 can arise from several factors:
-
Cell Line Heterogeneity: The most common cell line used for HCV replicon assays is the human hepatoma cell line, Huh-7. Different subclones and even different passage numbers of Huh-7 cells can exhibit significant differences in their permissiveness to HCV replication, leading to 100-fold or greater variations in reporter gene expression or viral RNA levels.
-
HCV Replicon Characteristics: The specific HCV genotype and the presence of adaptive mutations in the replicon can greatly influence replication efficiency and susceptibility to antiviral compounds.
-
Experimental Conditions: Minor variations in cell seeding density, reagent concentrations, incubation times, and the presence of edge effects in multi-well plates can all contribute to result variability.
-
Compound Stability and Handling: Like any experimental compound, the stability and proper handling of PSI-6206 and its formulations are crucial for consistent results. Repeated freeze-thaw cycles should be avoided.
Q3: Why are my EC50 values for PSI-6206 different from published values?
Discrepancies in 50% effective concentration (EC50) values can be attributed to the factors mentioned above. The specific HCV genotype or sub-genotype used in your replicon system can have a significant impact on susceptibility. For example, the related nucleoside inhibitor sofosbuvir shows varying EC50 values across different HCV genotypes. Additionally, the use of different Huh-7 cell subclones with varying levels of permissiveness for HCV replication can lead to shifts in observed EC50 values. It is essential to carefully document and standardize your experimental system to ensure reproducibility.
Q4: How can I select for PSI-6206 resistant HCV replicons in cell culture?
Selection of resistant variants typically involves long-term culture of replicon-containing cells in the presence of the inhibitor. A common strategy is to start with a concentration of PSI-6206 slightly below the EC50 value and gradually increase the concentration over subsequent cell passages. This allows for the selection and expansion of replicon populations that have acquired mutations conferring resistance. The emergence of resistance can be monitored by an increase in the EC50 value and confirmed by sequencing the NS5B region of the replicon to identify specific mutations.
Data Presentation
Table 1: Representative Antiviral Activity of a Nucleoside Analog (Sofosbuvir) Against Different HCV Genotypes
Note: Data for the related nucleoside analog sofosbuvir is presented to illustrate the typical range of activity across different HCV genotypes. EC50 values for PSI-6206 would be expected to show similar genotype-dependent variations.
| HCV Genotype/Subtype | Mean EC50 (nM) | 95th Percentile EC50 (nM) |
| 1a | 49 | 98 |
| 1b | 102 | 169 |
| 2a | 32 | 64 |
| 2b | 106 | 189 |
| 3a | 81 | 145 |
| 4a | 130 | 188 |
| 5a | 53 | 87 |
| 6a | 110 | 180 |
Data adapted from Svarovskaia, et al., Antiviral Research, 2019.
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Reporter Assay
This protocol is for determining the in vitro antiviral activity of PSI-6206 using an HCV replicon system that expresses a luciferase reporter gene.
-
Cell Seeding:
-
Plate Huh-7 cells harboring a luciferase-expressing HCV replicon in 96-well plates at a density of 5,000 to 10,000 cells per well.
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of PSI-6206 in DMSO.
-
Further dilute the compound in cell culture medium to the final desired concentrations. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the cells and add the medium containing the different concentrations of PSI-6206.
-
Include appropriate controls: no-drug (vehicle control) and a known HCV inhibitor as a positive control.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions (e.g., Promega's Luciferase Assay System).
-
Measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Quantification of HCV RNA by Real-Time RT-PCR
This protocol is for quantifying the level of HCV RNA in replicon-containing cells following treatment with PSI-6206.
-
Cell Treatment and RNA Extraction:
-
Treat replicon-containing Huh-7 cells with PSI-6206 as described in Protocol 1.
-
After the incubation period, wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial kit (e.g., Qiagen's RNeasy Mini Kit) following the manufacturer's protocol.
-
-
Real-Time RT-PCR:
-
Perform a one-step or two-step real-time RT-PCR using primers and a probe specific for a conserved region of the HCV genome, such as the 5' untranslated region (5' UTR).
-
Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Prepare a standard curve using in vitro transcribed HCV RNA of a known concentration.
-
-
Data Analysis:
-
Quantify the HCV RNA copy number in each sample by comparing the Ct values to the standard curve.
-
Normalize the HCV RNA levels to the housekeeping gene expression.
-
Calculate the percentage of reduction in HCV RNA levels for each PSI-6206 concentration compared to the vehicle control.
-
Protocol 3: LC-MS/MS Quantification of Intracellular PSI-6206-Triphosphate
This protocol outlines a general procedure for the quantification of the active triphosphate metabolite of PSI-6206 in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound serves as the internal standard.
-
Cell Culture and Lysis:
-
Culture Huh-7 cells and treat with PSI-6206 for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with a suitable extraction solvent (e.g., 70% methanol).
-
Spike the lysate with a known concentration of this compound.
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet the debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Use an ion-pair reversed-phase LC method to separate the triphosphate metabolite from other cellular components.
-
Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for both PSI-6206-TP and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the intracellular concentration of PSI-6206-TP in the experimental samples from the standard curve.
-
Mandatory Visualizations
Caption: The HCV life cycle and the inhibitory action of PSI-6206-TP.
Caption: A logical workflow for troubleshooting variable experimental results.
Troubleshooting Guides
Issue 1: High Variability in EC50 Values for PSI-6206
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette with care and consider performing a cell count before seeding to ensure accuracy. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with sterile PBS or media. |
| Variable Huh-7 Cell Permissiveness | Use a consistent and low-passage number stock of Huh-7 cells. If possible, use a well-characterized, highly permissive subclone like Huh-7.5. Document the passage number for each experiment. |
| Degradation of PSI-6206 | Store PSI-6206 stock solutions at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Different HCV Replicon Batches | If using different preparations of replicon RNA, ensure the quality and concentration are consistent. Sequence the replicon periodically to check for the accumulation of mutations. |
Issue 2: Low or No Apparent Antiviral Activity of PSI-6206
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | Perform a broad dose-response experiment to ensure the concentrations tested are in the expected active range. |
| Cell Health Issues | Confirm the viability of the Huh-7 cells using a method like Trypan Blue exclusion. Ensure cells are not contaminated and are in the logarithmic growth phase. |
| Pre-existing Resistance | Sequence the NS5B region of the parental HCV replicon to check for baseline resistance-associated substitutions (RASs). Some HCV genotypes may have natural polymorphisms that reduce susceptibility. |
| Incorrect Assay Setup | Double-check the concentrations of all reagents, incubation times, and the settings of the readout instrument (e.g., luminometer, qPCR machine). Include positive and negative controls in every assay. |
| Insufficient Intracellular Conversion | The conversion of PSI-6206 to its active triphosphate form can be a rate-limiting step. Confirm that the Huh-7 cells being used have the necessary metabolic activity. This can be indirectly assessed by comparing with a positive control that does not require metabolic activation. |
Issue 3: Failure to Select for PSI-6206 Resistant Replicons
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Concentration | If the concentration is too high, it may be cytotoxic or completely inhibit replication, preventing the emergence of resistant variants. If too low, the selective pressure may be insufficient. Start with a concentration around the EC50 and gradually increase it in subsequent passages. |
| Insufficient Number of Passages | The selection of resistant variants can be a slow process. Continue passaging the replicon cells for an extended period (weeks to months) under selective pressure. |
| Low Fitness of Resistant Mutants | Resistance mutations in the NS5B polymerase can sometimes impair the replication fitness of the virus. Alternate between passaging with and without PSI-6206 to allow the resistant population to recover and expand. |
| Lack of Detectable Resistance | PSI-6130, the parent compound of PSI-6206, has been shown to have a high barrier to resistance in vitro. It is possible that single mutations only confer low-level resistance. Use a sensitive assay to detect small shifts in the EC50 value. |
References
Technical Support Center: Quantification of PSI-6206-13C,d3 in Biological Matrices
Welcome to the technical support center for the quantification of PSI-6206-13C,d3 in biological matrices. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bioanalysis of this stable isotope-labeled internal standard and its corresponding analyte, PSI-6206. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and robust quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled version of PSI-6206 (also known as GS-331007), which is a metabolite of the antiviral drug sofosbuvir. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled IS is considered the gold standard because it has nearly identical physicochemical properties to the analyte (PSI-6206). This allows it to co-elute with the analyte and experience similar matrix effects and extraction recovery, thus correcting for variations during sample preparation and analysis and leading to more accurate and precise results.
Q2: What are the most common challenges in quantifying PSI-6206 and its internal standard in biological matrices?
A2: The most common challenges include:
-
Matrix Effects: Components in biological matrices like plasma, urine, or tissue homogenates can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.
-
Analyte and Internal Standard Stability: PSI-6206 and this compound may be susceptible to degradation during sample collection, processing, and storage.
-
Extraction Recovery: Inefficient or variable extraction of the analyte and internal standard from the biological matrix can lead to inaccurate results.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering substances, and shifts in retention time can all impact the accuracy and precision of the assay.
-
Cross-talk: Interference between the mass spectrometric signals of the analyte and the internal standard can occur if the mass resolution is insufficient or if there are isotopic impurities.
Q3: How can I minimize matrix effects in my assay?
A3: Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:
-
Effective Sample Preparation: Use a robust sample preparation technique to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing matrix components than protein precipitation (PPT).
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to separate the analyte and internal standard from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound is designed for this purpose. Since it co-elutes with PSI-6206, it can compensate for matrix effects that are consistent between the two compounds.
-
Matrix Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to mimic the matrix effects.
Q4: What are the recommended storage conditions for samples containing PSI-6206?
A4: While specific stability data for PSI-6206 is not extensively published, general recommendations for nucleoside analogs in plasma are to store samples at -70°C or colder for long-term storage. For short-term storage (e.g., during sample processing), keeping samples on ice or at 4°C is advisable. It is essential to perform and document stability experiments (freeze-thaw, bench-top, and long-term) for your specific matrix and storage conditions as part of your method validation.
Troubleshooting Guides
Problem 1: High Variability in Quality Control (QC) Samples
Symptoms:
-
Poor precision (%CV > 15%) for QC replicates within a single run (intra-day) or between different runs (inter-day).
-
Inconsistent peak areas for the internal standard (this compound).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review your sample preparation protocol for any steps that could introduce variability, such as inconsistent vortexing times, temperature fluctuations, or pipetting errors. Ensure all samples are treated identically. |
| Matrix Effects | Evaluate matrix effects using a post-extraction addition method. If significant and variable matrix effects are observed, consider optimizing your sample preparation to better remove interferences or adjust your chromatography. |
| Analyte/IS Instability | Investigate the bench-top stability of PSI-6206 and this compound in the biological matrix. If degradation is observed, minimize the time samples spend at room temperature. |
| Instrumental Issues | Check the LC-MS/MS system for issues such as leaks, inconsistent injector performance, or fluctuations in the ion source. |
Problem 2: Poor Peak Shape or Shifting Retention Times
Symptoms:
-
Tailing, fronting, or split peaks for PSI-6206 and/or this compound.
-
Retention times drifting during an analytical run.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Column Degradation | The analytical column may be degraded or contaminated. Try washing the column with a strong solvent or replacing it if necessary. Ensure proper column storage conditions are maintained. |
| Mobile Phase Issues | Check the mobile phase composition and pH. Ensure the mobile phase is properly degassed. Contamination of the mobile phase can also lead to peak shape issues. |
| Sample Solvent Mismatch | A mismatch between the sample solvent and the mobile phase can cause peak distortion. If possible, the final sample extract should be in a solvent similar in composition to the initial mobile phase. |
| Co-eluting Interferences | An interfering compound from the matrix may be co-eluting with your analyte. Optimize the chromatographic gradient to improve separation. |
Problem 3: Low or No Signal for Analyte and Internal Standard
Symptoms:
-
Significantly lower than expected or no detectable peak for PSI-6206 and this compound, especially at the lower limit of quantification (LLOQ).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Severe Ion Suppression | The biological matrix may be causing significant ion suppression. Infuse the analyte and internal standard post-column while injecting an extracted blank matrix sample to visualize the regions of ion suppression. Optimize chromatography to move the analyte peak away from these regions. |
| Poor Extraction Recovery | The extraction efficiency may be low. Evaluate the extraction recovery by comparing the peak areas of pre-spiked samples to post-spiked samples. If recovery is low, try a different extraction technique (e.g., switch from PPT to SPE). |
| Analyte Degradation | PSI-6206 may have degraded during sample processing or storage. Perform stability tests to confirm. |
| Mass Spectrometer Settings | Verify that the mass spectrometer is tuned correctly and that the correct MRM transitions and collision energies are being used. |
Experimental Protocols & Data Presentation
Protocol 1: Assessment of Matrix Effects
Objective: To determine if the biological matrix is causing ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): PSI-6206 and this compound spiked into the mobile phase or a clean solvent.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then PSI-6206 and this compound are added to the final extract.
-
Set C (Pre-extraction Spike): PSI-6206 and this compound are spiked into the biological matrix before extraction.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF) as follows:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (MF of PSI-6206) / (MF of this compound)
-
Data Interpretation:
| Parameter | Value | Interpretation |
| Matrix Factor (MF) | < 1 | Ion Suppression |
| > 1 | Ion Enhancement | |
| = 1 | No Matrix Effect | |
| IS-Normalized MF (%CV) | ≤ 15% | The internal standard adequately compensates for matrix effects. |
| > 15% | The internal standard does not track the analyte's response in the presence of the matrix, indicating a potential issue with the assay. |
Example Data:
| Sample ID | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Analyte Peak Area (Set A) | IS Peak Area (Set A) | Analyte MF | IS MF | IS-Normalized MF |
| Lot 1 | 85,000 | 95,000 | 100,000 | 110,000 | 0.85 | 0.86 | 0.99 |
| Lot 2 | 78,000 | 88,000 | 100,000 | 110,000 | 0.78 | 0.80 | 0.98 |
| Lot 3 | 92,000 | 102,000 | 100,000 | 110,000 | 0.92 | 0.93 | 0.99 |
| Mean | 0.85 | 0.86 | 0.99 | ||||
| %CV | 8.2% | 7.6% | 0.5% |
In this example, there is evidence of ion suppression (MF < 1), but the IS-Normalized MF is close to 1 with a low %CV, indicating that this compound is effectively compensating for the matrix effect.
Protocol 2: Evaluation of Analyte and Internal Standard Stability
Objective: To assess the stability of PSI-6206 and this compound under various conditions.
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples left at room temperature for a duration that mimics the sample handling time.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature for an extended period.
Data Presentation:
| Stability Condition | QC Level | Mean Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| Baseline | Low | 10.2 | 102.0 | 3.5 |
| High | 805.1 | 100.6 | 2.1 | |
| 3 Freeze-Thaw Cycles | Low | 9.8 | 98.0 | 4.1 |
| High | 798.5 | 99.8 | 2.8 | |
| 4 hours at Room Temp | Low | 10.1 | 101.0 | 3.8 |
| High | 801.3 | 100.2 | 2.5 | |
| 30 days at -70°C | Low | 9.9 | 99.0 | 4.5 |
| High | 795.4 | 99.4 | 3.1 |
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the baseline concentration.
Visualizations
PSI-6206-13C,d3 quality control and purity assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSI-6206-13C,d3. The information is designed to address common issues encountered during quality control and purity assessment experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of PSI-6206, a nucleoside analog that acts as an inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3][4] The primary application of this compound is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to accurately determine the concentration of PSI-6206 or related compounds in biological matrices.
2. What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of the compound, it is recommended to store this compound as a solid powder at -20°C for long-term storage (up to 2 years). For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -80°C for no longer than 1 year. Avoid repeated freeze-thaw cycles.
3. What is the expected purity of this compound?
Commercial suppliers typically provide this compound with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A certificate of analysis (COA) should be requested from the supplier for batch-specific purity information.
4. How is the purity of this compound typically assessed?
The purity of this compound is primarily assessed using a combination of analytical techniques:
-
HPLC: To determine the chromatographic purity and quantify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound and its isotopic enrichment.
-
NMR Spectroscopy: To confirm the chemical structure and assess for the presence of any structural impurities.
5. What are the potential sources of impurities or degradation?
Potential impurities can arise from the synthetic process or from degradation of the compound. As a nucleoside analog, this compound may be susceptible to hydrolysis under strong acidic or basic conditions. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products.
Quality Control and Purity Assessment
Summary of Quality Control Specifications
The following table summarizes typical quality control specifications for this compound. These are based on general guidelines for stable isotope-labeled internal standards and information on related compounds like sofosbuvir.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid |
| Identity | NMR, MS | Conforms to structure |
| Purity (Chromatographic) | HPLC | ≥98.0% |
| Specified Impurity | HPLC | ≤0.5% |
| Unspecified Impurity | HPLC | ≤0.15% |
| Isotopic Enrichment | Mass Spectrometry | ≥99% for ¹³C and ²H |
| Residual Solvents | GC-HS | Per USP <467> |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the chromatographic purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the identity of this compound using mass spectrometry.
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-500.
-
Sample Infusion: Infuse the sample solution (prepared for HPLC analysis) directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Expected Molecular Ions: Look for the protonated molecular ion [M+H]⁺. The expected m/z for PSI-6206-¹³C,d₃ (C₉¹³CH₁₀D₃FN₂O₅) is approximately 265.2.
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a general method for confirming the structure of this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of this compound in 0.5-0.7 mL of solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum or with expected chemical shifts and coupling patterns for the structure. The absence of certain proton signals and altered splitting patterns compared to the unlabeled compound would be expected due to the deuterium labeling.
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Sample overload- Inappropriate mobile phase pH | - Replace the column- Reduce sample concentration- Adjust mobile phase pH |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injection | - Use fresh, high-purity solvents- Implement a robust needle wash method |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction | - Prepare fresh mobile phase daily- Use a column oven for temperature control- Service the HPLC pump |
| Unexpected Peaks | - Sample degradation- Presence of impurities | - Prepare fresh samples and store appropriately- Investigate the source of impurities (synthesis or degradation) |
Mass Spectrometry Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | - Poor ionization efficiency- Sample suppression- Incorrect instrument settings | - Optimize ESI source parameters (e.g., spray voltage, gas flow)- Dilute the sample to mitigate matrix effects- Ensure the instrument is properly tuned and calibrated |
| Unexpected Adducts (e.g., [M+Na]⁺, [M+K]⁺) | - Presence of salts in the sample or mobile phase | - Use high-purity solvents and additives- Desalt the sample if necessary |
| In-source Fragmentation | - High source temperature or cone voltage | - Reduce source temperature and/or cone voltage |
NMR Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Poor shimming- Sample aggregation or low solubility- Paramagnetic impurities | - Re-shim the spectrometer- Use a different deuterated solvent or warm the sample- Ensure high sample purity |
| Poor Signal-to-Noise Ratio | - Low sample concentration- Insufficient number of scans | - Increase sample concentration if possible- Increase the number of scans |
| Overlapping Resonances | - Insufficient magnetic field strength | - Use a higher field NMR spectrometer if available- Consider 2D NMR experiments (e.g., COSY, HSQC) for better resolution |
Visualizations
Caption: Quality control workflow for this compound.
References
- 1. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PSI-6206,PSI6206|cas 863329-66-2|supplier DC Chemicals [dcchemicals.com]
best practices for handling and storing PSI-6206-13C,d3
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PSI-6206-13C,d3. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure proper handling, storage, and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the isotopically labeled version of PSI-6206 (also known as RO-2433 and GS-331007), containing a Carbon-13 and three Deuterium atoms.[1][2] PSI-6206 is the deaminated derivative of PSI-6130 and acts as a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B polymerase.[1][2][3] While PSI-6206 itself shows low activity in HCV replicon systems, its 5'-triphosphate form is a potent inhibitor of the viral RNA-dependent RNA polymerase.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. The recommended storage conditions are summarized in the table below. It is important to avoid repeated freeze-thaw cycles of solutions.
Q3: How should I prepare stock solutions of this compound?
A3: For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions. Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened vial to ensure maximal solubility. If you observe any precipitation upon dissolution, gentle warming and/or sonication can be used to aid solubilization.
Q4: Is this compound cytotoxic?
A4: Studies have shown that PSI-6206 exhibits low cellular toxicity. However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or MTS assay) with your specific cell line and experimental conditions to determine the appropriate concentration range for your experiments.
Data Presentation
Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Solubility of PSI-6206
| Solvent/Formulation | Solubility |
| DMSO | ~52 mg/mL (~199.8 mM) |
| Ethanol | ~24 mg/mL |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL (9.61 mM) |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (9.61 mM) |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (9.61 mM) |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound and other nucleoside analogs.
Issue 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause: Compound precipitation in culture media.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is low and non-toxic to the cells. Prepare intermediate dilutions in culture medium from the stock solution to minimize precipitation upon final dilution. Visually inspect the wells for any signs of precipitation.
-
-
Possible Cause: Degradation of the compound.
-
Solution: While 2'-fluorinated nucleosides like PSI-6206 are generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) should be avoided. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
-
Possible Cause: Cellular efflux of the compound.
-
Solution: If poor intracellular accumulation is suspected, consider using efflux pump inhibitors, if compatible with your experimental system.
-
Issue 2: Low or no inhibitory activity observed.
-
Possible Cause: Insufficient intracellular conversion to the active triphosphate form.
-
Solution: PSI-6206 requires intracellular phosphorylation to its active triphosphate form. The efficiency of this process can vary between different cell types. Ensure that the cell line used has the necessary kinases for this conversion.
-
-
Possible Cause: Incorrect assay setup.
-
Solution: Carefully review the experimental protocol, including cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in your assay.
-
Issue 3: High background signal or artifacts in analytical measurements.
-
Possible Cause: Interference from the compound or its solvent.
-
Solution: Run control experiments with the compound in the absence of the biological system to assess any intrinsic signal or interference. Also, test the effect of the solvent at the final concentration used in the assay.
-
Experimental Protocols
Detailed Methodology for HCV Replicon Assay
This protocol outlines a general procedure for evaluating the anti-HCV activity of this compound using a subgenomic HCV replicon cell line.
1. Cell Culture and Seeding:
- Culture Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 (for selection).
- Trypsinize and resuspend the cells in fresh medium without G418.
- Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
2. Compound Preparation and Treatment:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5%.
- Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., another known HCV inhibitor).
3. Incubation:
- Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
4. Quantification of HCV RNA:
- Wash the cells with phosphate-buffered saline (PBS).
- Lyse the cells and extract total RNA using a suitable RNA extraction kit.
- Perform a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to quantify the HCV RNA levels. Use primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).
- Normalize the HCV RNA levels to an internal housekeeping gene (e.g., GAPDH).
5. Data Analysis:
- Calculate the percentage of HCV RNA inhibition for each compound concentration relative to the vehicle control.
- Determine the 50% effective concentration (EC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
References
Technical Support Center: Mitigating Off-Target Effects of PSI-6206-13C,d3 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of PSI-6206-13C,d3, a nucleoside analog, in cellular assays.
FAQs: Understanding and Mitigating Off-Target Effects of this compound
Q1: What is PSI-6206 and what is its primary mechanism of action?
A1: PSI-6206 is the deaminated derivative of PSI-6130 and functions as a selective inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase.[1][2][3] As a nucleoside analog, its primary mechanism involves incorporation into the nascent viral RNA chain, leading to the termination of viral replication.[4] The "-13C,d3" designation indicates that this form of PSI-6206 is labeled with stable isotopes, likely for use in pharmacokinetic or metabolic studies.
Q2: What are the potential off-target effects of nucleoside analogs like PSI-6206?
A2: While PSI-6206 is designed to be a selective inhibitor of a viral polymerase, nucleoside analogs as a class can have off-target effects.[5] The most significant of these is mitochondrial toxicity. This can occur if the analog is recognized and incorporated by host cell polymerases, particularly the mitochondrial RNA polymerase (PolRMT) or mitochondrial DNA polymerase gamma (Polγ). This incorporation can disrupt mitochondrial protein synthesis and respiration.
Q3: My cells treated with this compound are showing signs of cytotoxicity at concentrations where I don't expect to see an effect. What could be the cause?
A3: Unexpected cytotoxicity could be an indication of off-target effects, most likely mitochondrial toxicity. This can manifest as reduced cell viability, changes in cell morphology, or altered metabolic activity. It is also possible that the compound is interfering with the cytotoxicity assay itself.
Q4: How can I determine if the observed cytotoxicity is due to mitochondrial toxicity?
A4: Several assays can be employed to specifically assess mitochondrial function. These include measuring mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes), quantifying cellular ATP levels, and measuring oxygen consumption rates (OCR) using techniques like Seahorse XF analysis. A decrease in any of these parameters in this compound-treated cells compared to controls would suggest mitochondrial dysfunction.
Q5: What strategies can I use to mitigate the off-target effects of this compound in my cellular assays?
A5: To mitigate off-target effects, consider the following:
-
Dose-Response Analysis: Determine the lowest effective concentration of this compound that inhibits viral replication without causing significant cytotoxicity.
-
Time-Course Experiments: Limit the exposure of cells to the compound to the shortest duration necessary to achieve the desired antiviral effect.
-
Use of Alternative Cell Lines: Some cell lines may be more sensitive to mitochondrial toxicity than others. If possible, test the compound in a different cell line to see if the off-target effects are cell-type specific.
-
Supplementation with Nucleosides: In some cases, supplementing the culture medium with exogenous nucleosides can help to rescue cells from the toxic effects of nucleoside analogs by competing for incorporation by host polymerases.
Troubleshooting Guides
Table 1: Troubleshooting High Variability in Cytotoxicity Assays
| Problem | Possible Cause | Solution |
| High variability or inconsistent results between replicate wells. | Uneven cell seeding. | Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully and consider performing a cell count before seeding for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS. | |
| Compound interference with the assay. | Run a control with the nucleoside analog in a cell-free medium to check for direct interaction with the assay reagents (e.g., direct reduction of MTT). If interference is suspected, consider an alternative cytotoxicity assay like the lactate dehydrogenase (LDH) assay. |
Table 2: Troubleshooting Unexpected Cytotoxicity
| Problem | Possible Cause | Solution |
| Significant cytotoxicity observed at concentrations expected to be non-toxic. | Off-target mitochondrial toxicity. | Perform specific assays to assess mitochondrial function (e.g., mitochondrial membrane potential, cellular ATP levels, oxygen consumption rate). |
| Cell line sensitivity. | Test the compound in a different, less sensitive cell line if appropriate for the experimental goals. The PC-3 cell line has been identified as particularly sensitive to mitochondrial toxicity from some nucleoside inhibitors. | |
| Contamination of cell culture. | Regularly check cell cultures for signs of microbial contamination. Use appropriate aseptic techniques. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using TMRE
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound and a vehicle control. Include a positive control for mitochondrial depolarization (e.g., CCCP). Incubate for the desired treatment duration.
-
TMRE Staining: Prepare a fresh working solution of Tetramethylrhodamine, Ethyl Ester (TMRE) in pre-warmed culture medium (typically 20-200 nM).
-
Incubation: Remove the treatment medium from the wells and add the TMRE-containing medium. Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
Fluorescence Measurement: After incubation, wash the cells with pre-warmed PBS. Add fresh pre-warmed medium or PBS to the wells.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~549 nm and an emission wavelength of ~575 nm.
-
Analysis: A decrease in TMRE fluorescence in treated cells compared to the vehicle control indicates mitochondrial depolarization.
Protocol 2: Measurement of Cellular ATP Levels
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with this compound as described above.
-
Assay Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions (e.g., a luciferase-based assay).
-
Cell Lysis and ATP Measurement: Add the ATP assay reagent directly to the wells. This reagent typically lyses the cells and provides the necessary substrates for the luciferase reaction.
-
Incubation: Incubate the plate at room temperature for the time specified by the manufacturer to allow for cell lysis and stabilization of the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: A decrease in luminescence in treated cells compared to the vehicle control indicates a reduction in cellular ATP levels.
Visualizations
Caption: Mechanism of on-target and potential off-target effects of PSI-6206.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Signaling pathway of potential mitochondrial toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 3. apexbt.com [apexbt.com]
- 4. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis: PSI-6206-13C,d3 versus Sofosbuvir in Hepatitis C Virus Inhibition
A detailed guide for researchers, scientists, and drug development professionals on the distinct roles and antiviral activities of the prodrug sofosbuvir and its metabolite, PSI-6206.
This guide provides a comprehensive comparison of PSI-6206-13C,d3 and sofosbuvir, focusing on their efficacy as inhibitors of the Hepatitis C Virus (HCV). The following sections detail their chemical properties, mechanism of action, and present supporting experimental data to elucidate their respective roles in antiviral therapy.
Introduction: A Prodrug and Its Metabolite
A critical distinction in this comparison is that sofosbuvir (brand name Sovaldi) is a prodrug that, after administration, is metabolized into a highly potent antiviral agent. PSI-6206, also known as GS-331007, is the primary, pharmacologically inactive nucleoside metabolite of sofosbuvir.[1] The subject of this guide, this compound, is a stable isotope-labeled version of PSI-6206, utilized as an internal standard for analytical and pharmacokinetic studies rather than as a therapeutic agent. This comparison will, therefore, focus on the efficacy of sofosbuvir's active form against its inactive metabolite, PSI-6206.
Chemical and Pharmacokinetic Properties
The chemical and pharmacokinetic properties of sofosbuvir and its inactive metabolite PSI-6206 are summarized in the table below.
| Property | Sofosbuvir | PSI-6206 (GS-331007) |
| IUPAC Name | Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | 1-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione |
| Molecular Formula | C22H29FN3O9P | C10H13FN2O5 |
| Molecular Weight | 529.45 g/mol | 260.22 g/mol |
| Role | Prodrug of a potent HCV NS5B polymerase inhibitor | Inactive nucleoside metabolite of sofosbuvir |
| Half-life (plasma) | ~0.4 hours[1] | ~27 hours[1] |
| Primary Elimination | Hepatic metabolism[1] | Renal excretion[2] |
Mechanism of Action: A Tale of Two Molecules
Sofosbuvir is a nucleotide analog prodrug designed to efficiently enter hepatocytes, the primary site of HCV replication. Once inside the liver cells, it undergoes a multi-step metabolic activation to form its pharmacologically active triphosphate metabolite, GS-461203. This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing HCV RNA chain by the NS5B RNA-dependent RNA polymerase. The presence of a 2'-methyl group on the ribose sugar of GS-461203 acts as a chain terminator, halting viral RNA replication.
Conversely, PSI-6206 (GS-331007) is the end-product of sofosbuvir's metabolic pathway after the active triphosphate form has been dephosphorylated. While the triphosphate form of PSI-6206 (RO 2433-TP) has shown some inhibitory activity against the HCV polymerase in biochemical assays, PSI-6206 itself is considered inactive in cell-based HCV replicon assays.
Comparative Efficacy Data
The antiviral efficacy of sofosbuvir and the inactivity of PSI-6206 are demonstrated in in vitro studies using HCV replicon systems. The 50% effective concentration (EC50) represents the concentration of a drug required to inhibit 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI = CC50/EC50) indicates a more favorable safety profile.
| Compound | HCV Genotype | Assay System | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Sofosbuvir | 1a | Chimeric Replicon | 0.068 ± 0.024 | >100 | >1470 |
| 1b | Chimeric Replicon | 0.11 ± 0.029 | >100 | >909 | |
| 2 | Chimeric Replicon | 0.035 ± 0.018 | >100 | >2857 | |
| 3a | Chimeric Replicon | 0.085 ± 0.034 | >100 | >1176 | |
| GS-461203 (Active Metabolite) | 1b, 2a, 3a, 4a | Biochemical Assay (IC50) | 0.7 - 2.6 | N/A | N/A |
| PSI-6206 (GS-331007) | - | HCV Replicon Assay | Inactive | >100 | N/A |
| PSI-6206 Triphosphate (RO 2433-TP) | - | Biochemical Assay (IC50) | 1.19 | N/A | N/A |
N/A: Not Applicable
The data clearly show that sofosbuvir is highly potent against multiple HCV genotypes in cell-based replicon assays. Its active metabolite, GS-461203, directly inhibits the HCV NS5B polymerase. In contrast, PSI-6206 is inactive in these cellular systems, underscoring its role as a non-functional byproduct of sofosbuvir's metabolism.
Experimental Protocols
HCV Replicon Assay for Efficacy Determination
The antiviral activity of sofosbuvir is typically evaluated using an HCV subgenomic replicon assay. This cell-based assay allows for the quantification of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7).
Methodology:
-
Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon, which contains a reporter gene such as luciferase, are cultured in 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., sofosbuvir) for a period of 48 to 72 hours.
-
Luciferase Assay: After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of HCV RNA replication.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay: In parallel, a cytotoxicity assay (e.g., MTS or XTT assay) is performed to determine the CC50 value of the compound in the same cell line.
In Vitro Metabolism of Sofosbuvir
The metabolic activation of sofosbuvir is studied in vitro using primary human hepatocytes.
Methodology:
-
Hepatocyte Culture: Primary human hepatocytes are cultured and incubated with a known concentration of sofosbuvir.
-
Sample Collection: At various time points, both the cells and the culture medium are collected.
-
Metabolite Extraction: The cells are lysed, and metabolites are extracted from both the cell lysate and the culture medium.
-
LC-MS/MS Analysis: The concentrations of sofosbuvir and its metabolites (including GS-461203 and PSI-6206) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The rate of formation and degradation of each metabolite is determined to elucidate the metabolic pathway and kinetics.
Conclusion
The comparison between this compound and sofosbuvir is fundamentally a comparison between an inactive metabolite and its highly effective prodrug. Sofosbuvir is a cornerstone of modern HCV therapy due to its efficient conversion to the active triphosphate, GS-461203, which acts as a potent chain terminator of the HCV NS5B polymerase. In contrast, PSI-6206 (GS-331007) is the final, inactive product of sofosbuvir's metabolism. The labeled version, this compound, serves as an essential analytical tool for pharmacokinetic studies. For researchers in the field of antiviral drug development, this case highlights a successful prodrug strategy and the importance of understanding the metabolic fate of a compound to determine its true efficacy.
References
A Comparative Guide to PSI-6206-13C,d3: A Research Tool for Hepatitis C Virus Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of PSI-6206-13C,d3 as a research tool, offering an objective comparison of its performance with key alternatives in the study of Hepatitis C Virus (HCV). Experimental data is presented to support the validation, alongside detailed methodologies for key assays.
Introduction to this compound
This compound is the stable isotope-labeled form of PSI-6206 (also known as GS-331007), the primary inactive nucleoside metabolite of the highly successful direct-acting antiviral drug, Sofosbuvir (PSI-7977). PSI-6206 itself is the deaminated derivative of PSI-6130, a potent inhibitor of the HCV NS5B polymerase. Due to its nature as a stable isotope-labeled compound, this compound serves as an invaluable internal standard for highly accurate and precise quantification of PSI-6206 in biological matrices using mass spectrometry. This is crucial for pharmacokinetic and drug metabolism studies of Sofosbuvir, providing a reliable reference for determining the concentration of its major metabolite.
While PSI-6206 itself exhibits low antiviral activity in cell-based HCV replicon assays due to inefficient intracellular phosphorylation, its 5'-triphosphate form (PSI-7409 or RO2433-TP) is a potent inhibitor of the recombinant HCV NS5B RNA-dependent RNA polymerase (RdRp) in enzymatic assays. This distinction is critical for researchers utilizing PSI-6206 in different experimental contexts.
Performance Comparison with Alternatives
The utility of PSI-6206 as a research tool can be best understood by comparing its activity profile with that of its parent compound, PSI-6130, and the prodrug Sofosbuvir.
In Vitro Efficacy Data
The following tables summarize the in vitro inhibitory activities of the triphosphate of PSI-6206 (PSI-7409), the triphosphate of PSI-6130, and the prodrug of PSI-6206 (PSI-7851) in key assays for HCV research.
Table 1: Inhibition of HCV NS5B Polymerase (Enzymatic Assay)
| Compound (Triphosphate Form) | Target | Kᵢ (μM) | Fold Change vs. Wild-Type |
| PSI-7409 (from PSI-6206) | Wild-Type NS5B | 0.42[1][2] | - |
| PSI-7409 (from PSI-6206) | S282T Mutant NS5B | 22[1][2] | 52.4 |
| PSI-6130-TP | Wild-Type NS5B | 4.3 | - |
| PSI-6130-TP | S282T Mutant NS5B | - | - |
Note: The S282T mutation in NS5B is a known resistance-associated variant for many nucleoside inhibitors.
Table 2: Inhibition of HCV Replication (Cell-Based Replicon Assay)
| Compound | Replicon Genotype | EC₅₀ (μM) | EC₉₀ (μM) |
| PSI-6206 | Genotype 1b | >100 | >100[3] |
| PSI-6130 | Genotype 1b | - | 4.6 |
| PSI-7851 (Prodrug of PSI-6206) | Genotype 1b | 1.62 | - |
These data highlight that while PSI-6206 is not potent in cell-based replicon systems, its active triphosphate form is a strong inhibitor of the viral polymerase. The prodrug approach, as seen with PSI-7851, can overcome the cellular phosphorylation barrier.
Validation of this compound as a Research Tool
The primary application and validation of this compound is its use as an internal standard in bioanalytical methods for the quantification of Sofosbuvir's metabolite, GS-331007 (PSI-6206). In this context, its validation is integral to the overall validation of the analytical method as per regulatory guidelines (e.g., FDA).
Key validation parameters for an internal standard in a bioanalytical assay include:
-
Co-elution and Chromatographic Behavior: The labeled internal standard should co-elute with the unlabeled analyte to ensure it experiences the same chromatographic conditions and potential matrix effects.
-
Absence of Interference: The mass transition of the internal standard should be unique and free from interference from the analyte and other matrix components.
-
Consistency of Response: The peak area response of the internal standard should be consistent across all samples in an analytical run.
-
Post-extractive stability: The stability of the internal standard in the final extract should be demonstrated.
Numerous published pharmacokinetic studies of Sofosbuvir have successfully employed stable isotope-labeled GS-331007 as an internal standard, implicitly validating its performance and reliability for this application.
Experimental Protocols
HCV NS5B Polymerase Inhibition Assay
This assay measures the ability of a compound to inhibit the RNA synthesis activity of the purified recombinant HCV NS5B polymerase.
Materials:
-
Purified recombinant HCV NS5B protein
-
RNA template (e.g., a heteropolymeric RNA template)
-
NTPs (ATP, GTP, CTP, UTP), including a radiolabeled NTP (e.g., [α-³²P]CTP)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 mM NaCl)
-
Test compound (e.g., PSI-7409)
-
Scintillation counter
Method:
-
Prepare a reaction mixture containing the assay buffer, NS5B polymerase, and the RNA template.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding the NTP mix (containing the radiolabeled NTP).
-
Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixture onto a filter membrane (e.g., DE81) and wash to remove unincorporated NTPs.
-
Quantify the incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ or Kᵢ value.
HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon.
Materials:
-
Huh-7 cells harboring an HCV replicon (e.g., genotype 1b)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., PSI-6206)
-
Reagents for RNA extraction and quantitative RT-PCR (qRT-PCR) or a reporter gene assay (e.g., luciferase)
Method:
-
Seed the HCV replicon cells in a multi-well plate.
-
After cell attachment, treat the cells with various concentrations of the test compound.
-
Incubate the cells for a defined period (e.g., 72 hours).
-
For qRT-PCR readout:
-
Lyse the cells and extract total RNA.
-
Perform qRT-PCR to quantify the level of HCV RNA relative to a housekeeping gene.
-
-
For reporter gene readout (if the replicon contains a reporter like luciferase):
-
Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol.
-
-
Calculate the percent inhibition of HCV replication at each compound concentration and determine the EC₅₀ and EC₉₀ values.
Visualizations
References
A Comparative Guide to Deuterated Nucleotide Analogs for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of deuterated nucleotide analogs, with a focus on PSI-6206-13C,d3 and its relevance in the broader context of developing more effective antiviral therapeutics. We will explore the principles of deuteration, compare the performance of deuterated versus non-deuterated analogs with supporting experimental data, and provide detailed methodologies for key experiments.
Introduction to Deuterated Nucleotide Analogs
Deuterium, a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass.[1] Replacing hydrogen with deuterium at specific positions within a drug molecule can alter its physicochemical properties. This substitution can lead to a stronger chemical bond (the kinetic isotope effect), which in turn can significantly impact the drug's metabolism, pharmacokinetics, and overall performance.[2][3]
This compound is a labeled version of PSI-6206, a uridine nucleotide analog that inhibits the hepatitis C virus (HCV) NS5B polymerase. The "-13C,d3" designation indicates the presence of a carbon-13 isotope and three deuterium atoms. Such isotopically labeled compounds are primarily utilized as internal standards in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurement of the unlabeled drug's concentration in biological samples.[4] While not a therapeutic agent itself, the principles of deuteration are highly relevant to its parent compound and other nucleotide analogs.
The prodrug of PSI-6206's parent nucleoside, PSI-7977 (sofosbuvir), is a cornerstone of modern HCV therapy.[5] The exploration of deuterated versions of such potent antivirals is a promising strategy to enhance their therapeutic profiles.
Performance Comparison: Deuterated vs. Non-Deuterated Nucleotide Analogs
The primary advantage of deuteration lies in improving a drug's metabolic stability. By replacing hydrogen atoms at sites susceptible to metabolic breakdown by cytochrome P450 enzymes, the rate of metabolism can be slowed. This can lead to several therapeutic benefits:
-
Increased half-life: A slower metabolism extends the time the drug remains at therapeutic concentrations in the body.
-
Reduced dosing frequency: A longer half-life may allow for less frequent administration, improving patient compliance.
-
Improved safety profile: Slower metabolism can reduce the formation of potentially toxic metabolites.
-
Enhanced oral bioavailability: For some compounds, deuteration can reduce first-pass metabolism in the liver, allowing more of the active drug to reach systemic circulation.
A compelling example of these benefits is seen in the development of BMT-052, a pan-genotypic HCV NS5B polymerase inhibitor. Researchers strategically incorporated deuterium at metabolically liable positions of a parent compound, leading to a significant improvement in metabolic stability.
Table 1: In Vitro Metabolic Stability of Deuterated vs. Non-Deuterated HCV NS5B Inhibitors
| Compound | Deuteration Site | Human Liver Microsome Half-life (t½, min) | Cynomolgus Monkey Liver Microsome Half-life (t½, min) |
| 8 | Non-deuterated | 25 | 17 |
| 9 | Methoxy groups | 39 | 24 |
| 10 | Non-deuterated | 18 | 13 |
| 11 | Methoxy groups | 25 | 17 |
| 13 | Oxadiazole ring | >120 | 114 |
| 14 (BMT-052) | Gem-dimethyl moiety | >120 | >120 |
| 15 | Gem-dimethyl moiety | >120 | >120 |
Data summarized from Parcella et al., ACS Med. Chem. Lett. 2017, 8, 8, 771–774.
The data clearly demonstrates that the strategic incorporation of deuterium significantly increased the metabolic half-life of the parent compounds in both human and monkey liver microsomes.
Another relevant example, although for a different virus (SARS-CoV-2), is the development of deuterated analogs of GS-441524, the parent nucleoside of remdesivir. While the in vitro antiviral activity remained similar to the non-deuterated compound, the rationale for deuteration often lies in improving in vivo pharmacokinetic properties.
Table 2: In Vitro Antiviral Activity of Deuterated GS-441524 Analogs against SARS-CoV-2
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| GS-441524 (Non-deuterated) | 0.45 ± 0.08 | >100 | >222 |
| Deuterated Analog 1 | 0.48 ± 0.12 | >100 | >208 |
| Deuterated Analog 2 | 0.52 ± 0.09 | >100 | >192 |
Data adapted from Zheng et al., European Journal of Medicinal Chemistry, 2022, 235, 114285.
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the metabolic stability of a deuterated nucleotide analog compared to its non-deuterated counterpart in liver microsomes.
Materials:
-
Test compounds (deuterated and non-deuterated analogs)
-
Pooled human and cynomolgus monkey liver microsomes
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and the test compound.
-
Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The in vitro half-life (t½) is calculated from the slope of the linear regression.
HCV Replicon Assay
Objective: To evaluate the in vitro antiviral activity of deuterated nucleotide analogs against HCV replication.
Materials:
-
Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Test compounds (deuterated and non-deuterated analogs).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon cells in a 96-well plate and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds and add them to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Calculate the 50% effective concentration (EC50), the concentration at which the compound inhibits 50% of the replicon activity, by plotting the luciferase signal against the compound concentration.
In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of a deuterated nucleotide analog and its non-deuterated counterpart.
Materials:
-
Sprague-Dawley rats.
-
Test compounds (deuterated and non-deuterated analogs) formulated for oral administration.
-
Blood collection supplies (e.g., EDTA tubes).
-
LC-MS/MS system.
Procedure:
-
Dosing: Administer a single oral dose of the test compound to the rats.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the test compound and its metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t½).
Visualizing Mechanisms and Workflows
HCV NS5B Polymerase Inhibition Pathway
The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome. Nucleotide analogs, after being converted to their active triphosphate form within the host cell, act as competitive inhibitors of the natural nucleoside triphosphates. Their incorporation into the growing RNA chain leads to premature termination of replication.
Caption: Mechanism of HCV NS5B polymerase inhibition by nucleotide analogs.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the performance of a deuterated nucleotide analog with its non-deuterated counterpart.
Caption: Workflow for comparing deuterated and non-deuterated nucleotide analogs.
Conclusion
The strategic deuteration of nucleotide analogs represents a promising avenue for the development of improved antiviral therapies. While this compound serves as a valuable research tool, the principles of deuteration, as exemplified by compounds like BMT-052, demonstrate the potential to enhance the metabolic stability and pharmacokinetic properties of potent antiviral agents. This can translate into more convenient dosing regimens and improved safety profiles for patients. Further research into deuterated versions of established and novel nucleotide analogs is warranted to fully explore their therapeutic potential against a range of viral diseases.
References
- 1. Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PSI-6206 and its Hypothetical Deuterated Form in Hepatitis C Research
For Immediate Release
In the landscape of antiviral drug development, particularly for Hepatitis C virus (HCV), nucleoside and nucleotide analogs have been a cornerstone of therapeutic strategies. PSI-6206, a uridine nucleoside analog, has been a subject of interest due to its role as a metabolite of the investigational drug PSI-6130 and its own intrinsic anti-HCV activity in its phosphorylated form. While no direct comparative studies between PSI-6206 and a deuterated counterpart are publicly available, this guide provides a comprehensive overview of PSI-6206 and explores the potential advantages that could be conferred by deuteration, a strategy increasingly utilized to enhance the pharmacokinetic profiles of therapeutic agents.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the nuances of antiviral therapy and the strategic application of medicinal chemistry principles to improve drug performance.
PSI-6206: A Profile
PSI-6206, also known as RO-2433 or GS-331007, is the deaminated derivative of PSI-6130, a cytidine nucleoside analog.[1][2] While PSI-6130 undergoes intracellular phosphorylation to its active triphosphate form, it is also subject to deamination, leading to the formation of PSI-6206.[3]
Mechanism of Action
The antiviral activity of PSI-6206 is contingent upon its intracellular conversion to its 5'-triphosphate form, RO2433-TP.[1][3] This active metabolite acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for the replication of the viral genome. Upon incorporation into the nascent RNA strand, RO2433-TP leads to chain termination, thereby halting viral replication. It is important to note that PSI-6206 itself exhibits low potency in cell-based HCV replicon assays, which is attributed to inefficient initial phosphorylation to its monophosphate form.
The Deuteration Advantage: A Hypothetical Enhancement of PSI-6206
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to favorably alter the metabolic profile of a compound. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.
While there is no publicly available data on a deuterated form of PSI-6206, we can hypothesize the potential benefits based on the principles of deuteration.
Potential Pharmacokinetic Improvements with a Deuterated PSI-6206:
-
Reduced Metabolic Rate: If PSI-6206 is subject to metabolism that involves the cleavage of a C-H bond at a rate-limiting step, replacing that hydrogen with deuterium could slow down its degradation. This could lead to a longer plasma half-life and increased overall drug exposure.
-
Improved Bioavailability: By reducing first-pass metabolism in the liver, deuteration could potentially increase the oral bioavailability of PSI-6206.
-
More Consistent Dosing: A more predictable metabolic profile could lead to less inter-patient variability in drug levels, allowing for more consistent and potentially less frequent dosing regimens.
-
Reduced Formation of Unwanted Metabolites: In some cases, deuteration can shift the metabolic pathway away from the formation of reactive or toxic metabolites.
It is crucial to understand that the benefits of deuteration are highly dependent on the specific metabolic pathways of the drug . Without experimental data, the advantages for a deuterated PSI-6206 remain speculative.
Quantitative Data Summary
As there is no direct comparative experimental data, the following tables summarize the known properties of PSI-6206 and the hypothetical effects of deuteration.
Table 1: Known Properties of PSI-6206
| Property | Description | Reference |
| Target | HCV NS5B RNA-dependent RNA polymerase | |
| Active Form | PSI-6206 5'-triphosphate (RO2433-TP) | |
| Mechanism of Action | Competitive inhibition and RNA chain termination | |
| In Vitro Potency (EC90 in HCV replicon) | >100 µM (for PSI-6206) | |
| Precursor | Deaminated metabolite of PSI-6130 | |
| Metabolic Activation | Intracellular phosphorylation |
Table 2: Hypothetical Comparison of PSI-6206 and a Deuterated Form
| Parameter | PSI-6206 (Non-deuterated) | Deuterated PSI-6206 (Hypothetical) | Rationale for Potential Difference |
| Metabolic Stability | Subject to metabolic degradation | Potentially increased | Kinetic isotope effect slowing C-D bond cleavage |
| Half-life (t1/2) | Shorter | Potentially longer | Reduced rate of metabolic clearance |
| Oral Bioavailability | Variable | Potentially higher | Reduced first-pass metabolism |
| Dosing Frequency | Potentially more frequent | Potentially less frequent | Longer half-life and more sustained plasma levels |
| Therapeutic Efficacy | Dependent on conversion to active form | Potentially improved due to higher exposure | Increased and more sustained levels of the parent drug available for intracellular activation |
Experimental Protocols
To empirically compare PSI-6206 with a deuterated analog, the following key experiments would be essential.
In Vitro Antiviral Activity Assay
Objective: To determine the 50% effective concentration (EC50) of the compounds against HCV replication.
Methodology:
-
HCV replicon-containing cells (e.g., Huh-7) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of PSI-6206 or its deuterated analog for 72 hours.
-
Total cellular RNA is extracted.
-
HCV RNA levels are quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
Cell viability is assessed in parallel using an MTS or similar assay to determine cytotoxicity.
-
EC50 values are calculated by plotting the percentage of HCV RNA inhibition against the drug concentration.
Metabolic Stability Assay in Human Liver Microsomes
Objective: To assess the in vitro metabolic stability of the compounds.
Methodology:
-
PSI-6206 or its deuterated analog is incubated with human liver microsomes in the presence of a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched with a cold organic solvent (e.g., acetonitrile).
-
The remaining concentration of the parent compound in each sample is quantified by liquid chromatography-mass spectrometry (LC-MS).
-
The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
Pharmacokinetic Study in an Animal Model (e.g., Rats or Mice)
Objective: To determine the in vivo pharmacokinetic profiles of the compounds.
Methodology:
-
Animals are administered a single oral or intravenous dose of PSI-6206 or its deuterated analog.
-
Blood samples are collected at predetermined time points post-dosing.
-
Plasma is separated by centrifugation.
-
The concentration of the compound in plasma samples is quantified by LC-MS.
-
Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2) are calculated using appropriate software.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway and a hypothetical experimental workflow.
Caption: Metabolic activation pathway of PSI-6130 and PSI-6206.
Caption: Workflow for a comparative pharmacokinetic study.
Conclusion
PSI-6206 remains an important molecule in the study of anti-HCV nucleoside analogs. While direct comparative data with a deuterated form is not available, the principles of medicinal chemistry suggest that deuteration could offer a viable strategy to enhance its pharmacokinetic properties. Such an enhancement could potentially translate to improved therapeutic efficacy. The experimental protocols outlined in this guide provide a framework for future research to empirically validate these hypotheses. The continued exploration of strategies like deuteration will be pivotal in the development of next-generation antiviral therapies with optimized clinical performance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 3. Characterization of the metabolic activation of hepatitis C virus nucleoside inhibitor beta-D-2'-Deoxy-2'-fluoro-2'-C-methylcytidine (PSI-6130) and identification of a novel active 5'-triphosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of PSI-6206 for Hepatitis C Virus Polymerase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PSI-6206, a nucleoside inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B), against other alternative inhibitors. The focus is an objective assessment of its specificity, supported by experimental data and detailed methodologies. The isotopically labeled version, PSI-6206-13C,d3, is functionally identical in its biological mechanism and specificity; its use in metabolic and pharmacokinetic studies is to provide a traceable internal standard for quantification.
Mechanism of Action of PSI-6206
PSI-6206 is a uridine nucleoside analogue that acts as a potent and selective inhibitor of the HCV NS5B polymerase.[1][2] As a nucleoside inhibitor (NI), it requires intracellular phosphorylation to its active triphosphate form, RO2433-TP.[3] This active metabolite then competes with natural nucleotides for incorporation into the nascent viral RNA strand.[4] Upon incorporation, the 2'-C-methyl group on the sugar moiety acts as a non-obligate chain terminator, sterically hindering the addition of the next nucleotide and thus halting viral RNA replication.[5]
Caption: Intracellular activation and inhibition pathway of PSI-6206.
Specificity and Selectivity Profile
The utility of an antiviral agent is defined by its ability to target the virus with minimal effect on the host. PSI-6206 demonstrates a high degree of specificity for the HCV NS5B polymerase.
Interspecies Viral Polymerase Specificity
Studies have shown that PSI-6206 is highly specific for HCV's polymerase. It displays no inhibitory activity against closely related viruses within the Flaviviridae family, such as West Nile virus and yellow fever virus, indicating a finely tuned interaction with the HCV NS5B active site.
| Compound | Target Polymerase | Activity |
| PSI-6206 | HCV NS5B | Active |
| West Nile Virus Polymerase | Inactive | |
| Yellow Fever Virus Polymerase | Inactive | |
| 2'-C-methylcytidine | HCV NS5B | Active |
| Bovine Viral Diarrhea Virus | Active | |
| West Nile Virus | Active | |
| Dengue-2 Virus | Active | |
| Yellow Fever Virus | Active | |
| Table 1: Specificity of PSI-6206 against related viral polymerases. |
Cellular Toxicity and Selectivity Index
An ideal antiviral should exhibit a high selectivity index (SI), which is the ratio of cellular cytotoxicity (CC50) to antiviral potency (EC50). PSI-6206 has been reported to demonstrate no cytotoxicity in standard assays. When compared to its parent compound, 2'-C-methylcytidine, PSI-6206 shows lower cellular toxicity while maintaining strong inhibitory activity against HCV replication.
Comparison with Alternative HCV NS5B Inhibitors
HCV NS5B inhibitors are broadly classified into two groups: Nucleoside/Nucleotide Inhibitors (NIs) that target the polymerase active site, and Non-Nucleoside Inhibitors (NNIs) that bind to allosteric sites.
Caption: Binding sites of Nucleoside vs. Non-Nucleoside Inhibitors on NS5B.
The following table compares PSI-6206 with other notable NS5B inhibitors, including the widely used sofosbuvir (an NI) and two NNIs, dasabuvir and filibuvir.
| Inhibitor | Class | Binding Site | Potency (EC50) | Cytotoxicity (CC50) | Key Features |
| PSI-6206 | NI | Active Site | >100 µM (as prodrug) | No cytotoxicity observed | Highly specific for HCV. The active triphosphate form is potent (IC50 = 0.52 µM). |
| Sofosbuvir | NI (Prodrug) | Active Site | GT1a: 62 nMGT1b: 102 nMGT2: 29 nMGT3a: 81 nM | >27 µM | Pan-genotypic activity; high barrier to resistance. |
| Dasabuvir | NNI | Allosteric (Palm I) | GT1a: 7.7 nMGT1b: 1.8 nM | >100 µM | Genotype 1 specific; lower barrier to resistance. |
| Filibuvir | NNI | Allosteric (Thumb II) | GT1a: 59 nMGT1b: 59 nM | 320 µM | Genotype 1 specific; inhibits the elongation phase of RNA synthesis. |
| Table 2: Comparative performance of selected HCV NS5B polymerase inhibitors. |
Experimental Protocols
The assessment of inhibitor specificity and potency relies on standardized in vitro assays.
HCV NS5B RNA-dependent RNA Polymerase (RdRp) Assay
This biochemical assay directly measures the inhibition of the purified NS5B enzyme.
-
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against NS5B polymerase activity.
-
Methodology:
-
Reaction Mixture: A solution is prepared containing purified recombinant NS5B protein, a synthetic RNA template (e.g., poly(rA)/oligo(U)), buffer (HEPES or Tris-HCl), divalent cations (Mg²⁺ or Mn²⁺), DTT, and ribonucleotides (NTPs).
-
Labeling: One of the NTPs (e.g., UTP) is radiolabeled (e.g., [³H]UTP or [α-³²P]UTP) to enable detection of the newly synthesized RNA.
-
Inhibition: The assay is run in parallel with serial dilutions of the test compound (e.g., PSI-6206-TP).
-
Incubation: The reaction is incubated at 30°C or room temperature for 1-2 hours to allow RNA synthesis.
-
Termination & Precipitation: The reaction is stopped, and the newly synthesized, radiolabeled RNA product is precipitated using trichloroacetic acid (TCA).
-
Detection: The precipitated RNA is captured on a filter, and radioactivity is quantified using a scintillation counter.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
HCV Replicon Assay
This cell-based assay measures the antiviral efficacy of a compound in a more biologically relevant context.
-
Objective: To determine the 50% effective concentration (EC50) of a compound required to inhibit HCV RNA replication within human hepatoma cells.
-
Methodology:
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons are engineered to express a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., PSI-6206).
-
Incubation: Plates are incubated for 48-72 hours to allow for HCV replication and the manifestation of the compound's antiviral effect.
-
Quantification: HCV replication is quantified by either:
-
Reporter Gene: Measuring luciferase activity.
-
RT-qPCR: Isolating total cellular RNA and quantifying HCV RNA levels using real-time reverse transcription PCR.
-
-
Cytotoxicity: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed on uninfected cells treated with the same compound concentrations to determine the CC50.
-
Analysis: The EC50 is calculated from the dose-response curve. The Selectivity Index (SI) is determined as the ratio of CC50/EC50.
-
Caption: Experimental workflow for an HCV replicon assay.
Conclusion
PSI-6206 is a highly specific inhibitor of the HCV NS5B polymerase. Its mechanism as a nucleoside analogue chain terminator, combined with its lack of activity against other viral polymerases and low cellular toxicity, underscores its precise targeting of the viral replication machinery. While prodrugs like sofosbuvir have achieved broad clinical success due to pan-genotypic activity, the foundational specificity demonstrated by molecules like PSI-6206 has been crucial in validating the NS5B active site as a premier target for direct-acting antiviral therapy. The isotopically labeled this compound remains an invaluable tool for researchers to accurately quantify metabolic and pharmacokinetic parameters, building upon the specific biochemical profile of the parent compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PSI-6206 | HCV NS5B polymerase inhibitor | CAS 863329-66-2 | Buy PSI-6206 from Supplier InvivoChem [invivochem.com]
- 3. apexbt.com [apexbt.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: In Vitro and In Vivo Correlation of PSI-6206 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo activity of PSI-6206, a nucleoside analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. We examine experimental data to correlate its laboratory performance with its behavior in living systems, a critical aspect of antiviral drug development. The focus is on the metabolic activation pathway that is essential for its function and how prodrug strategies were employed to unlock its in vivo potential. The use of stable isotope-labeled PSI-6206-13C,d3 is contextualized within its role in pharmacokinetic analysis.
Executive Summary
PSI-6206 is the uridine counterpart to the cytidine analog PSI-6130. While its triphosphate form is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp), the parent nucleoside (PSI-6206) exhibits poor activity in cell-based HCV replicon assays.[1][2] This discrepancy is due to inefficient intracellular phosphorylation, creating a bottleneck in the formation of the active triphosphate metabolite.[3]
The challenge of poor in vitro cellular potency was overcome through the development of phosphoramidate prodrugs, such as PSI-7851 and its diastereomerically pure version, Sofosbuvir (PSI-7977). These prodrugs efficiently deliver the monophosphate of the active nucleoside into hepatocytes, bypassing the inefficient initial phosphorylation step. This strategy resulted in potent pan-genotypic anti-HCV activity in vivo, demonstrating a strong in vitro-in vivo correlation (IVIVC) for the active metabolite rather than the parent nucleoside. The stable isotope-labeled version, this compound, is a critical tool for accurately quantifying PSI-6206 and its metabolites in complex biological matrices during pharmacokinetic studies.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the quantitative data for PSI-6206 and its related compounds, highlighting the key challenge of its development and the success of the prodrug approach.
Table 1: In Vitro Activity of PSI-6206 and Related Nucleoside Analogs
| Compound | Assay Type | Target | Key Metric (EC₅₀/IC₅₀) | Result | Citation |
| PSI-6206 | HCV Replicon (Cell-based) | HCV RNA Replication | EC₉₀ | >100 µM (Low potency) | [1] |
| PSI-6206-TP (Active form) | NS5B Polymerase (Enzymatic) | HCV RdRp | IC₅₀ | Potent (nM range) | [4] |
| PSI-6130 | HCV Replicon (Cell-based) | HCV RNA Replication | EC₅₀ | Potent | |
| Sofosbuvir (PSI-7977) | HCV Replicon (Cell-based) | HCV RNA Replication | EC₅₀ | 92 nM (Genotype 1b) |
EC₅₀/EC₉₀: Half/90 percent maximal effective concentration. IC₅₀: Half maximal inhibitory concentration. TP: Triphosphate.
Table 2: In Vivo Performance of Related Prodrugs in HCV-Infected Patients
| Compound (Prodrug) | Study Population | Dose | Key Metric | Result | Citation |
| R7128 (Prodrug of PSI-6130) | Genotype 1 Patients | 1500 mg BID | Mean Max. Viral Load Reduction | -2.7 log₁₀ IU/mL over 14 days | |
| PSI-7851 (Prodrug of PSI-6206-MP) | Genotype 1 Patients | 200 mg QD | Mean Max. Viral Load Reduction | -1.95 log₁₀ IU/mL over 3 days |
BID: Twice daily. QD: Once daily. MP: Monophosphate.
Experimental Protocols
In Vitro: HCV Replicon Assay
This cell-based assay is used to determine a compound's ability to inhibit HCV RNA replication within human hepatoma cells.
-
Cell Line: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are used. These replicons contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication.
-
Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: The cells are treated with serial dilutions of the test compound (e.g., PSI-6206) for a period of 72 hours.
-
Quantification: Total cellular RNA is extracted. The level of HCV replicon RNA is quantified using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.
-
Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC₅₀) or 90% (EC₉₀) is calculated by plotting the reduction in HCV RNA levels against the compound concentration. A cytotoxicity assay is run in parallel to ensure the observed antiviral effect is not due to cell death.
In Vitro: NS5B Polymerase Inhibition Assay
This biochemical assay directly measures the inhibition of the recombinant HCV NS5B enzyme.
-
Enzyme and Template: Purified, recombinant HCV NS5B polymerase is incubated with a synthetic RNA template.
-
Reaction Mixture: The reaction includes the four standard ribonucleoside triphosphates (ATP, CTP, GTP, UTP), one of which is radiolabeled (e.g., [α-³³P]GTP), and the test inhibitor (e.g., PSI-6206-TP) at various concentrations.
-
Incubation: The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a set time, during which the polymerase synthesizes a new RNA strand.
-
Quantification: The newly synthesized, radiolabeled RNA product is captured on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Analysis: The IC₅₀ value is determined by measuring the concentration of the inhibitor required to reduce polymerase activity by 50%.
In Vivo: Clinical Trial Protocol for Antiviral Efficacy
This protocol outlines a typical early-phase clinical trial to assess the in vivo antiviral activity of a direct-acting antiviral agent in HCV-infected patients.
-
Patient Population: Treatment-naïve patients chronically infected with a specific HCV genotype (e.g., genotype 1).
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study.
-
Treatment: Patients receive a specific dose of the investigational drug (e.g., Sofosbuvir) or a placebo orally once or twice daily for a short duration (e.g., 3-14 days).
-
Pharmacokinetics (PK): Serial blood samples are collected at predefined time points post-dosing. Plasma concentrations of the parent drug and its metabolites are measured using a validated bioanalytical method like LC-MS/MS. The use of a stable isotope-labeled internal standard, such as This compound , is crucial here for precise quantification.
-
Pharmacodynamics (PD): HCV RNA levels (viral load) in the blood are measured at baseline and frequently throughout the treatment period using a sensitive RT-PCR assay.
-
Analysis: The primary endpoint is the change in HCV RNA from baseline. The relationship between drug exposure (PK parameters like AUC) and viral load reduction (PD) is analyzed to establish the in vivo efficacy and dose-response relationship.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
References
Comparative Resistance Profile of PSI-6206-13C,d3 and other HCV NS5B Polymerase Inhibitors
For researchers and professionals in the field of antiviral drug development, understanding the resistance profile of a compound is critical for assessing its long-term clinical viability. This guide provides a detailed comparison of the in vitro resistance profile of PSI-6206, a uridine nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, with its parent compound PSI-6130 and the widely-used drug sofosbuvir (PSI-7977). PSI-6206 is the deaminated derivative of PSI-6130, and its resistance profile is intrinsically linked to its parent compound.
Executive Summary
In vitro resistance studies consistently demonstrate that the primary mutation conferring resistance to PSI-6130 and its derivatives, including PSI-6206 and sofosbuvir, is the S282T substitution in the NS5B polymerase. This mutation, however, comes at a significant cost to the virus, markedly reducing its replication fitness. Both PSI-6130 and sofosbuvir are considered to have a high barrier to resistance due to the low-level resistance conferred by the S282T mutation and the impaired viability of the resistant variant.
Comparative Analysis of Resistance Profiles
The following tables summarize the key quantitative data from in vitro studies on the resistance profiles of PSI-6130 and sofosbuvir, which serve as a surrogate for understanding the resistance profile of PSI-6206.
| Inhibitor | Primary Resistance Mutation | Fold Change in EC50 (S282T Mutant) | Replication Fitness of S282T Mutant (% of Wild-Type) | Key Findings |
| PSI-6130 | S282T | 3 to 6-fold[1][2] | ~15%[1] | High barrier to resistance; long-term passage required to select for the S282T mutation. The mutation confers only low-level resistance.[1][2] |
| Sofosbuvir (PSI-7977) | S282T | 2.4 to 18-fold (genotype-dependent) | <2% to ~30% (genotype-dependent) | S282T is the only known substitution to confer detectable resistance in vitro. The resistant variant has significantly reduced viral fitness. |
Table 1: Comparison of In Vitro Resistance Profiles of HCV NS5B Nucleotide Inhibitors.
| Parameter | PSI-6130 | Sofosbuvir (PSI-7977) |
| EC50 Fold Change (GT 1b S282T) | 3.1-fold | 7.8-fold |
| EC90 Fold Change (GT 1b S282T) | - | 18.6-fold |
| Replication Fitness (GT 1b S282T) | 15% of Wild-Type | Low, but quantitative data varies |
Table 2: Head-to-Head Comparison of Resistance Metrics for Genotype 1b S282T Mutant.
Mechanism of Action and Resistance
PSI-6206, as a uridine analog, is intracellularly phosphorylated to its active triphosphate form. This active metabolite then competes with the natural uridine triphosphate for incorporation into the nascent HCV RNA strand by the NS5B polymerase. Incorporation of the analog leads to chain termination, thus halting viral replication.
The S282T mutation occurs in the active site of the NS5B polymerase. The substitution of a serine with a bulkier threonine residue at this position is thought to sterically hinder the incorporation of the 2'-C-methyl-modified nucleotide analogs like the active metabolites of PSI-6130 and sofosbuvir, leading to a reduction in their inhibitory activity.
Experimental Protocols for Resistance Analysis
The resistance profiles of HCV inhibitors are typically characterized using in vitro HCV replicon systems. Below are the generalized methodologies for key experiments.
In Vitro Resistance Selection in HCV Replicon Cells
This experiment aims to select for resistant viral populations through continuous culture in the presence of the inhibitor.
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.
-
Drug Selection: Replicon cells are passaged in the presence of increasing concentrations of the test compound (e.g., PSI-6130). The initial concentration is often at or slightly above the EC50 value.
-
Monitoring: The emergence of resistance is monitored by quantifying HCV RNA levels using real-time RT-PCR at each passage. A rebound in HCV RNA levels after an initial drop indicates the potential selection of resistant variants.
-
Isolation and Sequencing: Once a resistant cell population is established, total RNA is extracted, and the NS5B coding region is amplified by RT-PCR and sequenced to identify mutations.
Phenotypic Analysis of Resistant Mutants
This experiment confirms that the identified mutations are responsible for the resistance phenotype and assesses their impact on drug susceptibility and viral fitness.
-
Site-Directed Mutagenesis: The identified mutation (e.g., S282T) is introduced into a wild-type HCV replicon plasmid using site-directed mutagenesis.
-
Transient Transfection: The wild-type and mutant replicon RNAs are transcribed in vitro and transfected into naïve Huh-7 cells.
-
Susceptibility Assay (EC50 Determination): Transfected cells are treated with serial dilutions of the inhibitor. After a set incubation period (e.g., 72 hours), the level of HCV replication is measured, often using a reporter gene (e.g., luciferase) or by quantifying HCV RNA. The EC50 value (the concentration of the drug that inhibits 50% of viral replication) is then calculated for both wild-type and mutant replicons. The fold change in EC50 is determined by dividing the EC50 of the mutant by the EC50 of the wild-type.
-
Replication Fitness Assay: The replication capacity of the mutant replicon is compared to the wild-type replicon in the absence of the drug. This is often done by measuring reporter gene activity or HCV RNA levels at various time points post-transfection.
References
- 1. Selected Replicon Variants with Low-Level In Vitro Resistance to the Hepatitis C Virus NS5B Polymerase Inhibitor PSI-6130 Lack Cross-Resistance with R1479 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selected replicon variants with low-level in vitro resistance to the hepatitis C virus NS5B polymerase inhibitor PSI-6130 lack cross-resistance with R1479 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of PSI-6206-13C,d3
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Procedural Guide for the Proper Disposal of PSI-6206-13C,d3, Ensuring Laboratory Safety and Regulatory Compliance.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of this compound, a deuterated and carbon-13 labeled analogue of the hepatitis C virus (HCV) NS5B polymerase inhibitor, PSI-6206. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.
Understanding the Compound: Safety and Hazard Profile
This compound is a stable isotope-labeled compound. Stable isotopes are not radioactive and therefore do not require special handling for radiation.[1][] However, the chemical properties and associated hazards of the parent compound, PSI-6206, must be considered.
Based on the Safety Data Sheet (SDS) for PSI-6206, the compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.
These hazards necessitate careful handling and the use of appropriate personal protective equipment (PPE) during all stages of use and disposal.
Quantitative Hazard and Precautionary Data
| Hazard Statement | GHS Classification | Precautionary Statement (Prevention) |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If this compound is in a solution, collect the solution and any rinsates in a designated, sealed, and clearly labeled hazardous waste container.
-
The container must be compatible with the solvent used.
-
Do not mix with incompatible waste streams.
-
3. Labeling of Waste Containers:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Note any solvents present in liquid waste.
4. Storage of Chemical Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Keep waste containers closed except when adding waste.
5. Disposal Procedure:
-
Do not dispose of this compound down the drain or in regular trash.
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for hazardous waste disposal.
6. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills of solid material, carefully sweep or vacuum the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent.
-
Dispose of all cleanup materials as hazardous waste.
Experimental Workflow for Disposal
Caption: Disposal Workflow for this compound.
This guide provides a comprehensive framework for the safe and compliant disposal of this compound. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance. By prioritizing safety and proper chemical handling, researchers can contribute to a secure and environmentally responsible laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
